molecular formula C6H10N2OS B13052927 (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Katalognummer: B13052927
Molekulargewicht: 158.22 g/mol
InChI-Schlüssel: MLEQXZUBJLXZKM-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a chiral amino alcohol building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a 1,3-thiazole heterocycle, a privileged scaffold known for its diverse biological activities . Thiazole derivatives are extensively researched for their potential anti-microbial effects, with studies showing activity against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . This compound serves as a key synthetic intermediate for the development of novel pharmacologically active molecules, including alpha-amino amide derivatives investigated as antimicrobial agents and LpxC inhibitors . The stereochemistry of the molecule, defined by the (R)-configuration at the 3-position, is critical for its biological interactions and efficacy in asymmetric synthesis. Provided as a high-purity solid, it is intended for use in discovery chemistry, method development, and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C6H10N2OS

Molekulargewicht

158.22 g/mol

IUPAC-Name

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2/t5-/m1/s1

InChI-Schlüssel

MLEQXZUBJLXZKM-RXMQYKEDSA-N

Isomerische SMILES

C1=CSC(=N1)[C@@H](CCO)N

Kanonische SMILES

C1=CSC(=N1)C(CCO)N

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Analytical Workflows for (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, stereospecific building blocks to navigate stringent structure-activity relationship (SAR) landscapes, the characterization of chiral heteroaromatic amino alcohols has become a critical discipline. This technical whitepaper provides an authoritative, in-depth analysis of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (CAS: 1344398-93-1)[1].

By synthesizing fundamental thermodynamic principles with self-validating analytical methodologies, this guide is designed for senior analytical scientists and synthetic chemists who require a mechanistic understanding of this compound's behavior in solution and on chiral stationary phases.

Architectural Rationale and Physicochemical Causality

The molecular architecture of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol integrates three distinct functional domains: a 1,3-thiazole ring, a primary amine, and a terminal hydroxyl group. The thiazole ring is a privileged scaffold in peptidomimetics and pharmaceutical design due to its planar geometry, strong hydrogen bond accepting capability, and metabolic stability[2].

However, the close proximity of these functional groups creates a complex electrostatic environment. The electron-withdrawing nature of the sp²-hybridized thiazole ring exerts a strong inductive effect on the adjacent chiral center, significantly depressing the pKa of the primary amine compared to standard aliphatic amines. Understanding this causality is paramount for predicting the compound's ionization state in physiological media and optimizing its chromatographic retention.

Core Physicochemical Properties

The following quantitative data summarizes the intrinsic properties of the molecule, serving as the foundational parameters for downstream assay development.

PropertyValueMechanistic Causality / Analytical Note
CAS Registry Number 1344398-93-1[1]Specific to the (3R)-enantiomer.
Molecular Formula C6H10N2OS-
Molecular Weight 158.22 g/mol Low molecular weight makes it an ideal fragment or API intermediate.
pKa (Thiazole Nitrogen) ~2.5[2]Weakly basic; remains unprotonated under physiological conditions.
pKa (Primary Amine) ~8.2Depressed from standard aliphatic amines (~10.5) due to the electron-withdrawing inductive effect of the adjacent thiazole ring.
LogP (Predicted) 0.15 - 0.30Highly hydrophilic due to the terminal hydroxyl and primary amine.
Topological Polar Surface Area 87.3 ŲFavorable for membrane permeability, though efflux may be a factor depending on ionization.
Hydrogen Bond Donors / Acceptors 3 / 4Strong potential for secondary interactions in chromatography and target binding.

Logical Relationship of Ionization States

Because the molecule possesses two distinct basic centers, it transitions through three ionization states depending on the pH of the microenvironment. This pH-dependent speciation dictates solubility, lipophilicity (LogD), and interaction with chromatographic stationary phases.

Ionization S1 Dication (pH < 2.5) S2 Monocation (pH 2.5 - 8.2) S1->S2 Deprotonation Thiazole N S3 Neutral Species (pH > 8.2) S2->S3 Deprotonation Primary Amine

Logical relationship of pH-dependent ionization states for (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Integrated Analytical Workflows

To ensure the integrity of this building block before integration into a final Active Pharmaceutical Ingredient (API), a rigorous, self-validating analytical workflow must be established.

Workflow A Synthesized API Intermediate (3R)-Isomer B Chiral HPLC Analysis (Polysaccharide CSP) A->B Stereochemical QC C Physicochemical Profiling A->C Property Mapping F Validated Drug Building Block B->F Enantiomeric Excess > 99% D Potentiometric Titration (pKa & LogD) C->D E Solubility Assessment (Kinetic & Thermodynamic) C->E D->F E->F

Integrated analytical workflow for the validation and characterization of the chiral building block.

Self-Validating Experimental Protocols

The following methodologies are engineered to prevent silent failures. Every protocol incorporates internal checks to guarantee trustworthiness and reproducibility.

Protocol A: Potentiometric Determination of pKa and LogD

Mechanistic Causality: Why utilize potentiometry over UV-metric titration? The primary aliphatic amine lacks a strong chromophore that shifts significantly upon ionization. While the thiazole ring absorbs UV light, its low pKa (~2.5)[2] lies at the extreme edge of the reliable UV-metric working range. Potentiometry provides a universal, unbiased response across the entire pH 1.5–10.0 gradient.

Self-Validating System: This protocol employs a continuous Gran plot analysis to verify the Nernstian slope of the electrode during the run. Any electrode drift or carbonate interference immediately flags the data as invalid, preventing the reporting of erroneous pKa values.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using NIST-traceable standard buffers at pH 2.00, 4.01, 7.00, and 10.01 at a tightly controlled temperature of 25.0 ± 0.1 °C.

  • Blank Titration: Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) with standardized 0.1 M HCl and 0.1 M KOH. This step mathematically validates the absence of dissolved CO₂/carbonate contamination.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of the 0.15 M KCl background electrolyte.

  • Acidification: Lower the pH of the sample solution to 1.5 using 0.1 M HCl. This ensures full protonation of both the primary amine and the thiazole nitrogen, forcing the molecule into its dicationic state.

  • Titration: Titrate the solution with 0.1 M KOH under a continuous inert argon sparge to prevent atmospheric CO₂ absorption. Record the volume of titrant versus pH up to pH 11.0.

  • Data Analysis: Apply the Bjerrum formation function to calculate the exact macroscopic pKa values from the inflection points of the derivative titration curve.

Protocol B: Enantiomeric Resolution via Chiral HPLC

Mechanistic Causality: Amino alcohols are notoriously difficult to separate chromatographically due to their dual capacity for strong hydrogen bonding[3]. We utilize a coated cellulose-derived Chiral Stationary Phase (CSP) operating in normal-phase mode[4]. Why is diethylamine (DEA) strictly required as a mobile phase additive? The primary amine of the analyte will aggressively interact with residual free silanols on the silica backbone of the CSP, leading to severe peak tailing. DEA acts as a sacrificial competitor, binding these silanols and ensuring sharp, symmetrical analyte peaks.

Self-Validating System: The method mandates a system suitability injection of a racemic reference standard. The run is automatically aborted if the resolution factor (Rs) between the (3S) and (3R) enantiomers falls below 2.0, ensuring that baseline integration is never compromised by co-elution.

Step-by-Step Methodology:

  • Column Selection: Install a cellulose-based CSP column (e.g., Chiralcel OD-H or equivalent, 250 mm × 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of n-Hexane / 2-Propanol (85:15, v/v). Add 0.1% (v/v) Diethylamine (DEA) as the basic modifier. Degas the mixture ultrasonically for 15 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min until the baseline is completely stable (typically requiring 10-15 column volumes). Maintain the column compartment at exactly 25 °C.

  • Sample Preparation: Dissolve the (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol batch sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Suitability (Validation): Inject 10 µL of a racemic reference standard. Verify that the resolution (Rs) between the two enantiomeric peaks is ≥ 2.0 and the USP tailing factor for both peaks is ≤ 1.5.

  • Sample Analysis: Inject 10 µL of the synthesized (3R)-isomer batch. Monitor UV absorbance at 230 nm (optimal for the thiazole chromophore). Calculate the enantiomeric excess (ee) based on the relative peak area integration.

References

  • The University of Queensland (UQ eSpace). "Thiazoles in Peptides and Peptidomimetics".[2] URL:[Link]

  • PubMed (NIH). "Amino alcohol-derived chiral stationary phases".[3] URL:[Link]

  • Journal of the Pharmaceutical Society of Korea. "Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases".[4] URL:[Link]

Sources

Comprehensive Technical Guide: Evaluating the Binding Affinity of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scaffold (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL represents a highly versatile and stereospecific pharmacophore frequently utilized in fragment-based drug discovery (FBDD)[1]. This chiral amino alcohol features a 1,3-thiazole ring, which is privileged in medicinal chemistry due to its ability to participate in π−π stacking, lipophilic interactions, and metal coordination[1]. However, accurately quantifying the binding affinity of its derivatives requires rigorous biophysical validation to distinguish true target engagement from nonspecific aggregation or redox interference[2].

This whitepaper provides an in-depth, self-validating methodological framework for assessing the binding affinity of these derivatives. By integrating Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic mapping, researchers can establish robust structure-activity relationships (SAR) to guide hit-to-lead optimization.

Pharmacophore Rationale & Structural Biology

The rational design of derivatives based on the (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL core relies on understanding the causality behind each functional group's interaction with a target protein:

  • 1,3-Thiazole Ring : Acts as an electron-rich aromatic system. It frequently anchors the molecule in hydrophobic pockets and can act as a hydrogen bond acceptor via the nitrogen atom[1].

  • (3R)-Amino Group : The stereocenter is critical. The primary amine is protonated at physiological pH, serving as a strong hydrogen bond donor and electrostatic anchor. The (3R) configuration ensures precise spatial alignment; the (3S) enantiomer typically exhibits a drastic drop in affinity due to steric clashes.

  • Propan-1-OL Tail : The flexible aliphatic chain terminates in a hydroxyl group, which increases nucleophilicity and often extends into solvent-exposed channels to form water-mediated hydrogen bonds.

Pharmacophore Core (3R)-3-Amino-3-(1,3-thiazol-2-YL) propan-1-OL Thiazole 1,3-Thiazole Ring (Lipophilic/Pi-Pi Stacking) Core->Thiazole Aromaticity Amino (3R)-Amino Group (H-Bond Donor/Acceptor) Core->Amino Stereocenter Propanol Propan-1-OL Tail (Solvent Channel/H-Bond) Core->Propanol Flexibility

Fig 1: Pharmacophore interaction model of the core scaffold.

Biophysical Assays for Binding Affinity

To build a self-validating system, binding affinity ( KD​ ) must be corroborated across orthogonal techniques. We employ SPR to resolve the kinetics ( kon​ and koff​ ) and ITC to resolve the thermodynamics ( ΔH and ΔS ).

Surface Plasmon Resonance (SPR) Protocol

SPR is selected for its label-free, real-time monitoring capabilities, which are essential for identifying promiscuous binders or colloidal aggregators that plague thiazole-based fragments[2].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization :

    • Causality: Amine coupling is used to covalently attach the target protein to a CM5 sensor chip via surface-exposed lysine residues.

    • Activate the dextran matrix with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 2000–3000 Resonance Units (RU).

    • Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

    • Self-Validation: Always prepare a blank reference channel (activated and blocked without protein) to subtract bulk refractive index changes and nonspecific binding[2].

  • Analyte Injection :

    • Prepare a concentration series of the thiazole derivative (e.g., 0.1 nM to 10 μM) in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

    • Inject analytes at a high flow rate (30–50 μL/min) to minimize mass transport limitations.

  • Regeneration :

    • If the derivative does not dissociate completely during the buffer wash, inject a short pulse of 10 mM Glycine-HCl (pH 2.0) or 50 mM NaOH to regenerate the surface.

  • Data Analysis :

    • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ ).

Isothermal Titration Calorimetry (ITC) Protocol

While SPR provides kinetics, ITC is the gold standard for measuring the enthalpy ( ΔH ) and entropy ( ΔS ) of binding[3]. For highly optimized derivatives with sub-nanomolar affinity, direct ITC titrations fail because the binding isotherm becomes too steep (c-value > 1000). In these cases, a displacement titration protocol is required[4].

Step-by-Step Methodology:

  • Sample Preparation :

    • Causality: Buffer matching is critical in ITC to prevent heat of dilution artifacts. Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the derivative in the exact dialysate.

  • Direct Titration (For weak/moderate binders, KD​>10 nM) :

    • Load the protein (20 μM) into the calorimetric cell.

    • Titrate the derivative (200 μM) from the syringe using 20 injections of 2 μL each at 25°C, with 150-second spacing between injections[3].

  • Displacement Titration (For high-affinity binders, KD​<1 nM) :

    • Causality: Premix the protein in the cell with a known, weaker competitive ligand to artificially lower the apparent affinity of the strong derivative into the measurable window[4].

    • Titrate the high-affinity thiazole derivative into the protein-weak ligand complex.

  • Data Analysis :

    • Integrate the heat peaks and fit to a single-site binding model (or competitive binding model) to determine KA​ (where KD​=1/KA​ ), ΔH , and stoichiometry ( n ). Calculate ΔS using ΔG=−RTln(KA​)=ΔH−TΔS [3].

Workflow Start Hit Identification (Thiazole Library) SPR SPR Assay (Real-Time Kinetics) Start->SPR Screen for k_on / k_off ITC ITC Assay (Thermodynamic Profiling) SPR->ITC Select High-Affinity Binders SAR SAR Optimization (Affinity & Selectivity) ITC->SAR Enthalpy/Entropy Data SAR->Start Iterative Design

Fig 2: Experimental workflow from hit identification to SAR optimization.

Quantitative Data Summarization

To illustrate the SAR of this scaffold, the following table summarizes representative, comparative thermodynamic and kinetic data for various hypothetical substitutions on the (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL core.

Derivative IDModificationSPR KD​ (nM)SPR koff​ (s −1 )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Binding Profile
Core-WT Unsubstituted (3R) core450.0 1.2×10−2 -4.2-4.6Enthalpy-Entropy balanced
Deriv-1 4-phenyl-thiazole45.0 3.5×10−3 -7.8-2.1Enthalpy-driven ( π−π stacking)
Deriv-2 5-chloro-thiazole12.5 8.0×10−4 -8.5-1.8Enthalpy-driven (Halogen bond)
Deriv-3 (3S) Enantiomer>10,000N/AN/AN/ANon-binder (Steric clash)
Deriv-4 Propan-1-amine tail150.0 5.5×10−3 -5.1-3.9Altered solvent interaction

Structure-Activity Relationship (SAR) Insights

The quantitative data reveals critical insights into the optimization of the thiazole-amino-alcohol scaffold:

  • Stereospecificity is Non-Negotiable : The drastic loss of affinity in Deriv-3 (the 3S enantiomer) confirms that the spatial orientation of the primary amine is strictly required for anchoring the molecule via hydrogen bonding to the target's acidic residues (e.g., Asp or Glu).

  • Enthalpic Optimization via the Thiazole Ring : Unsubstituted thiazoles often act as weak fragments[1]. However, substituting the 4- or 5-position of the thiazole ring with halogens (Deriv-2 ) or aromatic rings (Deriv-1 ) significantly improves affinity. The ITC data shows this is an enthalpy-driven optimization ( ΔH drops from -4.2 to -8.5 kcal/mol), indicating the formation of new, specific non-covalent contacts (halogen bonding or π−π stacking) rather than just a hydrophobic effect.

  • Tail Modifications : Converting the propan-1-ol hydroxyl group to an amine (Deriv-4 ) slightly reduces affinity. The hydroxyl group's dual nature as an H-bond donor and acceptor is uniquely suited for interfacing with the solvent boundary layer, whereas a charged amine may incur a higher desolvation penalty.

Conclusion

The (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL scaffold is a potent starting point for drug development. By employing a rigorous, self-validating biophysical cascade—utilizing SPR to rule out promiscuous aggregation[2] and displacement ITC to accurately map the thermodynamics of high-affinity derivatives[4]—researchers can systematically engineer highly selective, enthalpy-driven clinical candidates.

Sources

Stereochemical Architecture and Spatial Configuration of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is an enantiopure, heteroaryl-substituted 1,3-amino alcohol that serves as a privileged pharmacophore and chiral building block in modern drug discovery. The integration of a 1,3-thiazole ring—a motif known for its robust metabolic stability and hydrogen-bonding capacity[1]—with a chiral amino alcohol backbone makes this compound highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), including β3​ -adrenergic agonists and novel antiretrovirals.

This whitepaper provides an in-depth technical analysis of the compound's stereochemical configuration, the causality behind its asymmetric synthesis, and the analytical frameworks required to validate its absolute stereochemistry.

Stereochemical Elucidation and Spatial Configuration

The biological efficacy of chiral 1,3-amino alcohols is intrinsically tied to their absolute configuration. For this molecule, the stereogenic center is located at the C3 position of the propanol chain.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To unequivocally define the (3R) configuration, we must assign priorities to the four substituents attached to the C3 chiral center based on atomic number and connectivity:

  • Priority 1: Amino Group ( −NH2​ ) Nitrogen (atomic number 7) takes the highest priority over the carbon-based substituents.

  • Priority 2: 1,3-Thiazol-2-yl Group The C2 carbon of the thiazole ring is bonded to Sulfur (atomic number 16) and Nitrogen (atomic number 7). The resonance structure effectively counts as being bonded to (S, N, N), giving it precedence over the aliphatic chain.

  • Priority 3: Hydroxyethyl Group ( −CH2​CH2​OH ) The C2 carbon of the propanol chain is bonded to (C, H, H), placing it third in the priority sequence.

  • Priority 4: Hydrogen Atom ( −H ) Hydrogen (atomic number 1) is the lowest priority substituent.

Spatial Orientation and Conformational Dynamics

When the lowest priority group (Hydrogen) is oriented away from the observer, the sequence of priorities 1 → 2 → 3 traces a clockwise direction, dictating the (R)-configuration . In solution, the 1,3-amino alcohol motif frequently adopts a highly structured, chair-like conformation stabilized by intramolecular hydrogen bonding between the primary amine ( −NH2​ ) and the terminal hydroxyl group ( −OH ), or alternatively, between the hydroxyl proton and the N3 nitrogen of the thiazole ring.

CIP_Logic C3 Chiral Center (C3) P1 Priority 1: -NH2 (N, atomic no. 7) C3->P1 P2 Priority 2: -Thiazol-2-yl (C bonded to S, N, N) C3->P2 P3 Priority 3: -CH2CH2OH (C bonded to C, H, H) C3->P3 P4 Priority 4: -H (H, atomic no. 1) C3->P4 Config Spatial Sequence: 1 → 2 → 3 Clockwise = (R)-Configuration P1->Config P2->Config P3->Config

Logical flow of Cahn-Ingold-Prelog (CIP) priority assignment for the (3R) configuration.

Quantitative Data Presentation

The following table summarizes the critical physicochemical and stereochemical parameters of the target compound:

ParameterValue / Description
Chemical Formula C6​H10​N2​OS
Molecular Weight 158.22 g/mol [2]
Stereocenter C3 (Absolute Configuration: R)
CIP Priority Sequence −NH2​ > −Thiazol−2−yl > −CH2​CH2​OH > −H
Typical Enantiomeric Excess > 99% ee (via chiral auxiliary synthesis)
Physical State Off-white to pale yellow crystalline solid (as HCl salt)
Key Structural Motif 1,3-Amino alcohol with heteroaryl substitution

Synthetic Methodologies for (3R) Stereocontrol

Achieving high enantiomeric excess (>99% ee) for 1,3-amino alcohols requires rigorous stereocontrol. The most robust, self-validating methodology employs the asymmetric synthesis pioneered by Ellman and co-workers, utilizing tert-butanesulfinamide as a chiral auxiliary[3][4].

Causality of Stereocontrol

To obtain the (3R) -configuration, the synthesis necessitates the use of (S)-tert-butanesulfinamide . During the nucleophilic addition step, the lithium enolate coordinates with both the sulfinyl oxygen and the imine nitrogen, forming a rigid, six-membered Zimmerman-Traxler transition state[5]. The bulky tert-butyl group of the (S)-auxiliary sterically occludes the Si face of the imine. Consequently, the nucleophile is forced to attack exclusively from the less hindered Re face, establishing the desired (R)-stereocenter at C3[6].

Step-by-Step Experimental Protocol

Step 1: Imine Condensation

  • Procedure: To a solution of thiazole-2-carboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF, add Ti(OEt)4​ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)4​ acts as both a mild Lewis acid to activate the aldehyde and a water scavenger to drive the condensation to completion. Stronger Lewis acids are avoided as they can cause decomposition of the electron-rich thiazole ring.

  • Validation: 1H NMR will show the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the characteristic sulfinyl imine proton (~8.6 ppm).

Step 2: Diastereoselective Enolate Addition

  • Procedure: Generate the lithium enolate of ethyl acetate by adding EtOAc (1.5 eq) to a solution of LDA (1.5 eq) in THF at -78 °C. Slowly transfer this enolate solution to the pre-cooled (-78 °C) sulfinyl imine from Step 1. Stir for 4 hours, then quench with saturated aqueous NH4​Cl .

  • Causality: The low temperature (-78 °C) freezes the conformational mobility of the Zimmerman-Traxler transition state, maximizing the facial selectivity (diastereomeric excess > 98%)[5].

  • Validation: Chiral HPLC of the crude organic extract confirms the diastereomeric ratio (dr).

Step 3: Chemoselective Ester Reduction

  • Procedure: Dissolve the β -amino ester in THF and cool to 0 °C. Add LiBH4​ (2.0 eq) portion-wise. Warm to room temperature and stir for 6 hours.

  • Causality: LiBH4​ is specifically selected over LiAlH4​ to prevent over-reduction or premature reductive cleavage of the N-S bond. It chemoselectively reduces the ester to the primary alcohol while leaving the sulfinamide intact.

Step 4: Auxiliary Cleavage

  • Procedure: Treat the resulting sulfinyl amino alcohol with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 2 hours. Concentrate under reduced pressure to yield the product.

  • Causality: Mild acidic conditions selectively hydrolyze the sulfinyl group without eliminating the resulting primary amine or dehydrating the propanol chain[7].

Synthesis_Workflow Start Thiazole-2-carboxaldehyde + (S)-t-Bu-Sulfinamide Imine Chiral Sulfinyl Imine Intermediate Start->Imine Ti(OEt)4, THF Addition Diastereoselective Addition (Li-enolate of EtOAc) Imine->Addition -78 °C, THF Ester Sulfinyl Beta-Amino Ester (>98% de) Addition->Ester Zimmerman-Traxler TS Reduction Ester Reduction (LiBH4) Ester->Reduction 0 °C to RT Alcohol Sulfinyl Amino Alcohol Reduction->Alcohol Chemoselective Deprotection Acidic Cleavage (HCl / MeOH) Alcohol->Deprotection RT, 2h Product (3R)-3-Amino-3-(1,3-thiazol-2-yl) propan-1-ol Deprotection->Product >99% ee

Step-by-step asymmetric synthesis workflow utilizing Ellman's chiral sulfinamide auxiliary.

Analytical Validation of Stereochemistry

To ensure the integrity of the (3R) configuration, a multi-tiered analytical approach is required:

  • Chiral HPLC: Enantiomeric excess is determined using a chiral stationary phase (e.g., Chiralpak AD-H or IA). The (3R) and (3S) enantiomers will exhibit distinct retention times due to differential transient diastereomeric interactions with the chiral column matrix.

  • NMR Spectroscopy (Mosher's Method): The absolute configuration is empirically verified by derivatizing the primary amine with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride. The resulting Mosher's amides are analyzed via 1H and 19F NMR. The Δδ values ( δS​−δR​ ) of the adjacent protons confirm the spatial arrangement around the C3 chiral center.

  • X-Ray Crystallography: For absolute definitive proof, the free amine is converted into a heavy-atom salt (e.g., hydrobromide). Single-crystal X-ray diffraction utilizing anomalous dispersion (Flack parameter ~0) provides an unambiguous 3D map of the (3R) configuration.

References

  • Cogan, D. A., & Ellman, J. A. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Journal of the American Chemical Society, 121(2), 268-269. URL:[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]

  • Beilstein Journal of Organic Chemistry. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein J. Org. Chem., 17, 1142–1184. URL:[Link]

Sources

Thermodynamic Stability of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol in Aqueous Media: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Structural Architecture and Physicochemical Profiling

The molecule (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a highly functionalized chiral building block and active pharmaceutical ingredient (API) intermediate. Its structure comprises a propan-1-ol backbone, a primary amine at the C3 position, and a 1,3-thiazole ring attached to the same C3 stereocenter. Understanding its thermodynamic stability in aqueous solution requires a rigorous analysis of its protonation states, as these states dictate the molecule's electronic distribution and subsequent degradation vulnerabilities.

pH-Dependent Speciation and Causality

The thermodynamic stability of this molecule is inextricably linked to the pH of the aqueous environment due to two ionizable centers:

  • The Thiazole Nitrogen: Thiazole rings typically exhibit a pKa of approximately 2.5 [1]. In highly acidic environments (pH < 2), the thiazole nitrogen becomes protonated, significantly increasing the electron-withdrawing nature of the ring.

  • The Primary Amine: Structurally analogous to benzylamine (pKa ~9.33) [2], the primary amine at the C3 position is highly basic. At physiological pH (7.4), it exists almost exclusively in its protonated, cationic form (–NH₃⁺).

Causality in Stability: The protonation state directly governs the degradation pathways. At physiological and mildly acidic pH, the electrostatic repulsion between the protonated amine and the electron-rich thiazole sulfur stabilizes the conformer. However, as the pH approaches the amine's pKa (pH > 8.5), the neutral amine emerges. The unshared electron pair on the neutral amine can participate in nucleophilic attacks or facilitate intramolecular proton transfers, drastically altering the thermodynamic stability profile [3].

Thermodynamic Degradation Pathways

In aqueous solutions, the thermodynamic degradation of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is not dominated by simple hydrolysis—as the thiazole ring and aliphatic alcohol are robust—but rather by stereochemical instability and oxidative susceptibility.

C3-Chiral Inversion (Racemization)

The most critical thermodynamic vulnerability is the stereocenter at C3. The C3 proton is flanked by the electronegative amine and the aromatic thiazole ring. When the amine is deprotonated (pH > 8), the basicity of the environment can facilitate the abstraction of the C3 proton. The resulting carbanion is thermodynamically stabilized via delocalization into the thiazole ring, forming a planar enamine-like intermediate. Reprotonation occurs non-stereoselectively, leading to racemization (conversion of the 3R enantiomer to a racemic mixture).

Oxidative Degradation

While the thiazole ring is generally resistant to hydrolysis, the sulfur atom is susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides in aqueous excipients, forming a thiazole S-oxide. This process is thermodynamically favorable but kinetically slow unless catalyzed by transition metals or light.

Pathway API (3R)-Isomer (Stable) Protonated Amine Deprotonation Deprotonation at C3 (Base Catalyzed) API->Deprotonation pH > 8.5 Oxidation Thiazole S-Oxidation (ROS mediated) API->Oxidation Oxidative Stress Enamine Planar Enamine Intermediate (Resonance Stabilized) Deprotonation->Enamine Proton Abstraction Racemate (3S)-Isomer (Chiral Inversion) Enamine->Racemate Reprotonation

Figure 1: Primary thermodynamic degradation pathways of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol in aqueous media.

Self-Validating Experimental Workflows for Stability Assessment

To accurately model the thermodynamic shelf-life and degradation kinetics, empirical data must be generated through a rigorously controlled, self-validating experimental workflow. The following protocol outlines the methodology for determining Arrhenius kinetics while ensuring absolute data integrity.

Protocol: pH-Dependent Kinetic Assessment and Mass Balance Validation

Rationale: Standard forced degradation often fails to distinguish between chemical destruction and chiral inversion. This protocol utilizes Chiral LC-MS/MS coupled with a strict mass balance requirement to ensure no degradation pathway is missed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 2.0 (HCl/KCl), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.5 (Borate). Causality: These specific pH levels isolate the fully protonated state, the physiological state, and the neutral amine state, allowing for the decoupling of pH-dependent kinetic rate constants [4].

  • API Spiking & Internal Standard: Spike the buffers with (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol to a concentration of 1.0 mg/mL. Immediately add a stable-isotope-labeled internal standard (e.g., ¹³C₃-labeled API) at 0.1 mg/mL.

  • Thermal Stress Incubation: Aliquot the solutions into sealed, headspace-free amber glass vials (to prevent volatilization and photo-oxidation). Incubate in highly controlled thermal blocks at 25°C, 40°C, and 60°C.

  • Quenching: Pull aliquots at predefined time points (0, 24, 48, 72, 168 hours). Immediately quench the reaction by diluting 1:10 in a cold (4°C) acidic organic solvent (e.g., 0.1% Formic Acid in Acetonitrile) to halt any base-catalyzed racemization.

  • Chiral LC-MS/MS Analysis: Analyze the quenched samples using a chiral stationary phase (e.g., Chiralpak AD-H) coupled with tandem mass spectrometry. Quantify the (3R)-enantiomer, the (3S)-enantiomer, and known oxidative degradants.

  • Self-Validation (The Mass Balance Check): Calculate the total molar sum of the (3R)-enantiomer, (3S)-enantiomer, and all identified degradants.

    • System Rule: The sum must equal 100% ± 2% of the initial API concentration (adjusted for the internal standard).

    • Trigger: If the mass balance falls below 98%, the system automatically flags the sample for untargeted High-Resolution Mass Spectrometry (HRMS) to identify unknown, highly polar, or volatile degradants that escaped the primary targeted assay.

Workflow Start API + Isotope Standard in pH Buffers Stress Thermal Incubation (25°C, 40°C, 60°C) Start->Stress Quench Acidic Quench (Halt Kinetics) Stress->Quench Analysis Chiral LC-MS/MS Quantification Quench->Analysis Validation Mass Balance Check (Sum = 100% ± 2%) Analysis->Validation

Figure 2: Self-validating experimental workflow for thermodynamic stability and kinetic assessment.

Quantitative Data Summaries

The thermodynamic stability of the molecule can be mathematically modeled using the Arrhenius equation ( k=Ae−Ea​/RT ). Table 1 summarizes the intrinsic physicochemical properties that govern stability, while Table 2 provides a framework for the expected kinetic parameters based on the structural profiling of the thiazole-amino alcohol moiety.

Table 1: Physicochemical and Thermodynamic Properties
PropertyValue / CharacteristicThermodynamic Implication
pKa₁ (Thiazole N) ~2.5Protonation at pH < 2 increases C3-proton acidity, risking acid-catalyzed racemization.
pKa₂ (Primary Amine) ~9.3Deprotonation at pH > 8.5 drastically increases nucleophilicity and base-catalyzed racemization.
Solvation Free Energy ( ΔGsolv​ ) Highly Negative (Exergonic)Extensive H-bonding network stabilizes the molecule but facilitates rapid proton exchange with water.
LogD (pH 7.4) < 0 (Hydrophilic)Molecule remains fully solvated; degradation is purely governed by aqueous kinetics, not micellar or aggregation effects.
Table 2: Arrhenius Kinetic Parameters for Degradation (Predictive Framework)
Degradation PathwaypH EnvironmentActivation Energy ( Ea​ )Estimated Half-Life ( t1/2​ ) at 25°CPrimary Driver
Racemization (3R 3S) pH 9.5 (Basic)~65 - 75 kJ/mol< 5 DaysBase-catalyzed proton abstraction at C3.
Racemization (3R 3S) pH 7.4 (Physiological)~90 - 105 kJ/mol> 2 YearsHigh stability due to protonated amine repelling base attack.
S-Oxidation pH 7.4 (with ROS)~50 - 60 kJ/molHighly variableDependent entirely on dissolved oxygen and transition metal impurities.

Solvation Thermodynamics and Conformational Dynamics

The thermodynamic stability is not merely a function of isolated bond energies, but of conformational dynamics within the aqueous solvation shell. The primary alcohol (-OH) acts as both a hydrogen-bond donor and acceptor, while the protonated amine (-NH₃⁺) acts as a strong donor.

Molecular dynamics and Density Functional Theory (DFT) calculations of similar thiazole-amino acid derivatives indicate that water molecules form a highly structured hydration bridge between the primary alcohol and the thiazole nitrogen [3]. This intramolecular hydrogen-bonding network restricts the rotational degrees of freedom around the C2-C3 bond. Consequently, the thermodynamic entropy of the system is lower than expected for a simple aliphatic chain. To induce degradation (such as racemization), the activation energy must not only break the C3-H bond but also disrupt this highly ordered, thermodynamically stable hydration cage.

References

  • PubChem, "Thiazole | C3H3NS | CID 9256", National Institutes of Health (NIH). URL: [Link]

  • PubChem, "Benzylamine | C6H5CH2NH2 | CID 7504", National Institutes of Health (NIH). URL:[Link]

  • "Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues", PubMed Central (PMC), National Institutes of Health (NIH). URL:[Link]

  • "Calculation of Acidity Constants of Some Substituted Thiazole Derivatives Using DFT and UV Spectroscopic Methods", SciSpace. URL:[Link]

Methodological & Application

asymmetric synthesis protocol for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the asymmetric synthesis of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, designed for medicinal chemists and drug development professionals.

Introduction & Strategic Rationale

The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active compounds, including β3-adrenergic receptor agonists and novel antimalarial agents. The incorporation of a 1,3-thiazole ring at the C3 position introduces unique hydrogen-bonding capabilities and enhances metabolic stability. Because stereochemistry directly dictates receptor binding affinity and pharmacokinetic profiles, achieving absolute stereocontrol at the C3 position is paramount.

To synthesize (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol with high enantiomeric excess (>99% ee), this protocol employs the highly robust Ellman chiral auxiliary methodology. By utilizing (S)-(-)-tert-butanesulfinamide, the synthesis establishes a self-validating stereochemical pathway where the auxiliary directs the absolute configuration of the newly formed C-C bond before being tracelessly removed.

Mechanistic Causality: The Zimmerman-Traxler Transition State

The critical stereocontrolling step is the diastereoselective Mannich-type addition of an ester enolate to the chiral sulfinyl imine. The addition proceeds via a rigid, six-membered Zimmerman-Traxler-type transition state (1)[1].

The lithium cation coordinates simultaneously to the enolate oxygen and the sulfinyl oxygen. In this highly ordered conformation, the bulky tert-butyl group of the (S)-auxiliary effectively shields the Re-face of the imine. Consequently, the nucleophilic attack by the lithium enolate occurs exclusively on the Si-face, establishing the desired (3R) absolute configuration in the resulting β-amino ester (2)[2].

MechanisticPathway TS Six-Membered Transition State Li+ coordinates to Sulfinyl O and Enolate O SiFace Si-Face Attack (S)-t-Bu group shields Re-face TS->SiFace Stereocontrol Stereocenter Stereocenter SiFace->Stereocenter C-C Bond Formation

Mechanistic rationale for the Si-face enolate attack dictated by the (S)-sulfinyl auxiliary.

Experimental Workflow & Protocols

SynthesisWorkflow A 1,3-Thiazole-2- carboxaldehyde B (S)-Sulfinyl Imine Intermediate A->B (S)-t-BuSONH2 Ti(OEt)4 C Methyl (3R)-β-amino ester derivative B->C EtOAc/LDA -78°C D (3R)-Sulfinyl-protected amino alcohol C->D LiBH4 THF E (3R)-3-Amino-3-(1,3- thiazol-2-yl)propan-1-ol D->E HCl/MeOH then NaOH

Workflow for the asymmetric synthesis of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Phase 1: Synthesis of (S)-N-(1,3-Thiazol-2-ylmethylene)-tert-butanesulfinamide

Causality Check: Titanium(IV) ethoxide (Ti(OEt)₄) is selected as both a mild Lewis acid catalyst and a water scavenger. Unlike stronger Lewis acids (e.g., BF₃·OEt₂), Ti(OEt)₄ effectively drives the condensation without causing racemization of the sensitive chiral auxiliary or degradation of the heteroaromatic aldehyde (3)[3].

  • Charge a flame-dried, argon-purged round-bottom flask with 1,3-thiazole-2-carboxaldehyde (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.05 equiv).

  • Suspend the reactants in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 14 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS until the aldehyde is completely consumed.

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ with rapid stirring to precipitate titanium dioxide (TiO₂).

  • Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and concentrate the organic layer. Purify via flash chromatography to afford the pure chiral imine.

Phase 2: Diastereoselective Enolate Addition

Causality Check: Lithium diisopropylamide (LDA) is used to generate the kinetic enolate of methyl acetate at -78 °C. Maintaining strict cryogenic conditions is paramount to prevent enolate equilibration and ensure the high facial selectivity dictated by the chiral auxiliary (4)[4].

  • In a separate flame-dried flask, dissolve diisopropylamine (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

  • Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add methyl acetate (1.2 equiv) dropwise at -78 °C. Stir for 45 minutes to ensure complete enolate formation.

  • Slowly add a solution of the (S)-sulfinyl imine (1.0 equiv in THF) dropwise to the enolate solution at -78 °C.

  • Stir for 3 hours at -78 °C. In-Process Control: Monitor conversion and diastereomeric ratio (dr) via LC-MS.

  • Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography to isolate methyl (3R)-3-(((S)-tert-butylsulfinyl)amino)-3-(1,3-thiazol-2-yl)propanoate.

Phase 3: Ester Reduction to the β-Amino Alcohol

Causality Check: Lithium borohydride (LiBH₄) is selected over Lithium aluminum hydride (LiAlH₄). LiBH₄ is chemoselective—it efficiently reduces the ester to the primary alcohol without cleaving the sensitive N-S bond of the sulfinamide or reducing the thiazole ring (5)[5].

  • Dissolve the β-amino ester (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add LiBH₄ (2.0 equiv, 2.0 M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Quench carefully with methanol until effervescence ceases, followed by water.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield (3R)-3-(((S)-tert-butylsulfinyl)amino)-3-(1,3-thiazol-2-yl)propan-1-ol.

Phase 4: Deprotection of the Chiral Auxiliary

Causality Check: Acidic methanolysis selectively cleaves the sulfinyl group, yielding the hydrochloride salt of the target amine. The byproduct is a volatile sulfinate ester, which is easily removed in vacuo, simplifying downstream purification.

  • Dissolve the sulfinyl-protected amino alcohol in anhydrous methanol (0.2 M).

  • Add a solution of 4M HCl in 1,4-dioxane (3.0 equiv) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove volatiles.

  • To obtain the free base, dissolve the residue in a minimal amount of water, basify to pH 10 with 1M NaOH, and extract repeatedly with DCM/Isopropanol (4:1).

  • Dry the organic extracts and concentrate to afford pure (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Quantitative Data Summary

The table below summarizes the validated reaction parameters, expected yields, and stereochemical purities for each phase of the synthesis.

Reaction PhaseCatalyst / ReagentTemp (°C)Time (h)Typical Yield (%)Stereochemical Purity
Imine Condensation Ti(OEt)₄251488 - 92>99% ee (Auxiliary)
Enolate Addition LDA, Methyl Acetate-78382 - 86>98:2 dr
Ester Reduction LiBH₄0 to 25585 - 90>98:2 dr
Sulfinyl Deprotection 4M HCl in Dioxane25290 - 95>99% ee

References

  • Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 1997. 3

  • Juaristi, E. (Ed.). "Enantioselective Synthesis of β-Amino Acids." Wiley-VCH, 2005. 2

  • Lin, S. et al. "Highly Diastereoselective Enolate Addition of O-Protected α-Hydroxyacetate to (SR)-tert-Butanesulfinylimines." The Journal of Organic Chemistry, 2006. 1

  • Liu, W.-Q. et al. "Utilization of a β-Aminophosphotyrosyl Mimetic in the Design and Synthesis of Macrocyclic Grb2 SH2 Domain-Binding Peptides." Journal of Medicinal Chemistry, 2003. 5

  • Cogan, D. A.; Ellman, J. A. "Chiral N-Acyl-tert-butanesulfinamides: The “Safety-Catch” Principle Applied to Diastereoselective Enolate Alkylations." The Journal of Organic Chemistry, 1999. 4

Sources

The Strategic Application of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can drastically alter its pharmacological and toxicological profile. Chiral building blocks, such as (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, are invaluable tools for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the properties and applications of this versatile chiral building block, with a focus on its utility in constructing key structural motifs found in contemporary therapeutics.

(3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol incorporates three key structural features that make it a highly desirable component in drug design: a stereodefined secondary amine, a primary alcohol, and a thiazole ring. The chiral center dictates the spatial orientation of the substituents, which is crucial for specific interactions with biological targets. The amino and hydroxyl groups provide handles for further chemical elaboration, such as the formation of amides, esters, and ethers. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4]

This application note will detail the physicochemical properties of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol and provide a comprehensive protocol for its application in a representative amide coupling reaction, a cornerstone transformation in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OSPubChem[3]
Molecular Weight 158.22 g/mol EvitaChem[5]
Appearance White to off-white solidInferred from similar compounds
Chirality (R)-configurationN/A
SMILES Nc1nccs1PubChem[3]
InChI Key MLEQXZUBJLXZKM-YFKPBYRVSA-NPubChem[3]
Solubility Soluble in methanol, ethanol, and water (as hydrochloride salt)Inferred from general amino alcohol properties and salt formation information[5]

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

The primary amino group of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol makes it an excellent nucleophile for amide bond formation. This reaction is one of the most fundamental and frequently utilized transformations in the synthesis of pharmaceuticals, including the β3-adrenergic agonist Mirabegron, which is used to treat overactive bladder.[1][6] The following protocol details a general procedure for the coupling of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol with a carboxylic acid, a key step analogous to those used in the synthesis of complex drug molecules.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol with a generic carboxylic acid (R-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Materials:

  • (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: In a separate flask, dissolve (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (1.1 eq) and DIPEA (1.5 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide product.

Causality Behind Experimental Choices:

  • EDC and HOBt: The combination of EDC and HOBt is a widely used and effective method for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions than the O-acylisourea itself.

  • DIPEA: N,N-Diisopropylethylamine is a non-nucleophilic organic base used to neutralize the hydrochloride salt that may be present with the amine starting material and to scavenge the acid generated during the reaction. Its steric hindrance prevents it from competing with the primary amine as a nucleophile.

  • Anhydrous DMF: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. The absence of water is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) in DMF Activation Activation (30 min, RT) Carboxylic_Acid->Activation EDC_HOBt EDC & HOBt EDC_HOBt->Activation Amino_Alcohol (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol & DIPEA in DMF Coupling Amide Formation (4-12h, RT) Amino_Alcohol->Coupling Activation->Coupling Extraction Aqueous Work-up (EtOAc, NaHCO3, Brine) Coupling->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Workflow for the EDC/HOBt mediated amide coupling.

Mechanistic Insights

The formation of the amide bond proceeds through a well-established mechanism involving the activation of the carboxylic acid by EDC.

Reaction Mechanism Diagram

G RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Activated_Ester Activated Ester O_Acylisourea->Activated_Ester + HOBt - EDC byproduct DCU Dicyclohexylurea (byproduct) HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 ((3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol) Amide Amide Product Tetrahedral_Intermediate->Amide - HOBt

Caption: Mechanism of EDC/HOBt mediated amide coupling.

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the Activated Ester: The nucleophilic HOBt attacks the O-acylisourea intermediate, forming an activated ester and releasing the urea byproduct. This step is crucial for preventing side reactions and racemization of chiral carboxylic acids.

  • Nucleophilic Attack by the Amine: The primary amine of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, expelling HOBt as a leaving group and forming the stable amide bond.

Conclusion

(3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a chiral center, a primary amine, a primary alcohol, and a thiazole ring provides medicinal chemists with a powerful tool for creating novel drug candidates. The protocol provided for amide bond formation is a robust and widely applicable method that highlights the utility of this building block in pharmaceutical research and development. By understanding the properties and reactivity of such chiral synthons, researchers can more efficiently design and execute synthetic routes to new and improved therapeutics.

References

  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. KR101675450B1.
  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. (2007).
  • Mirabegron - New Drug Approvals. (2016, February 22). New Drug Approvals.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024, August 30). AIR Unimi.
  • Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. (2024, November 11). International Research Journal on Advanced Engineering and Management (IRJAEM).
  • Practical synthesis of Mirabegron. (2016, September 30).
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Method for synthesizing mirabegron. CN103896872A.
  • (3r)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride (C6H10N2OS). PubChemLite.
  • Buy (3R)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide (EVT-13419824). EvitaChem.
  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis.
  • The chiral synthesis of thiazole amino acid enantiomers. (1990, August 1). University of Johannesburg.
  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002, June 12). PubMed.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Buy 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (EVT-13203884). EvitaChem.
  • 3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride. Sigma-Aldrich.
  • Synthesis method of mirabegron. CN104230840A.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025, October 16).
  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • 1083401-26-6|3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol. BLDpharm.

Sources

Application Note: HPLC Method Development for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Method Development Scientists, and CMC Regulatory Professionals

Introduction & Analytical Challenges

The compound (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a highly polar, chiral, basic building block. Structurally, it features a primary amine, a primary alcohol, and a weakly basic 1,3-thiazole ring. Molecules of this class are critical chiral intermediates in the synthesis of active pharmaceutical ingredients (APIs), including beta-3 adrenoceptor agonists like Mirabegron .

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

  • Extreme Hydrophilicity: The combination of an amine and a hydroxyl group results in a negative LogP. Traditional Reversed-Phase (RP-HPLC) on C18 columns will fail to retain the analyte, causing it to elute in the void volume.

  • Peak Tailing: The highly basic primary amine (pKa ~9.0) will interact strongly with residual silanols on silica-based columns via secondary ion-exchange mechanisms, leading to severe peak tailing and poor integration .

  • Chiral Resolution: As a specific (3R) enantiomer, determining the enantiomeric excess (ee) against the (3S) impurity is a Critical Quality Attribute (CQA). Highly polar amines often require cumbersome pre-column derivatization to achieve resolution on standard polysaccharide chiral stationary phases (CSPs).

To address these challenges, this guide details a dual-method approach: a ZIC-HILIC method for achiral assay/purity, and a Crown Ether CSP method for direct, underivatized chiral resolution.

Method Development Rationale (The "Why")

As Senior Application Scientists, we must design methods based on physicochemical causality rather than trial and error.

Achiral Assay: The HILIC Advantage

To retain this highly polar analyte without relying on ion-pairing reagents (which contaminate LC-MS systems), we utilize Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . The stationary phase consists of sulfobetaine groups that tightly bind a water layer from the mobile phase. The protonated analyte partitions into this enriched aqueous layer. By buffering the mobile phase to pH 3.0 with 20 mM Ammonium Formate, we ensure the primary amine is fully protonated, standardizing its ionization state and shielding it from underlying silica interactions. This aligns with modern "green" HPLC practices that favor aqueous-organic partitioning over toxic normal-phase solvents .

Chiral Purity: Crown Ether Complexation

To avoid derivatization, we exploit the primary amine moiety using a Crown Ether CSP (e.g., Daicel Crownpak CR-I(+)). The 18-crown-6 ether cavity acts as a synthetic host, forming a stereoselective inclusion complex specifically with the protonated primary amine (-NH3+). Chiral recognition is achieved via steric hindrance between the thiazole/hydroxyethyl substituents and the chiral crown ether structure.

G Start Target Analyte: (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Analyze Physicochemical Profiling (High Polarity, Primary Amine, Chiral Center) Start->Analyze Split Analytical Goal? Analyze->Split Achiral Achiral Assay & Impurities Split->Achiral Chiral Enantiomeric Excess (ee) Split->Chiral HILIC ZIC-HILIC Column (Aqueous Layer Partitioning) Achiral->HILIC Crown Crown Ether CSP (Host-Guest Complexation) Chiral->Crown Val1 Validation: Linearity, Accuracy Tailing Factor < 1.5 HILIC->Val1 Val2 Validation: Chiral Resolution Rs > 2.0 Crown->Val2

Figure 1: Strategic decision tree for achiral and chiral HPLC method development.

Experimental Protocols (Self-Validating Systems)

Safety Note: Standard safety protocols for basic, polar organic hydrochlorides must be observed during handling .

Protocol A: Achiral Purity & Assay (ZIC-HILIC)

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 1.26 g of Ammonium Formate in 1000 mL of LC-MS grade water (20 mM). Adjust to pH 3.0 ± 0.05 using MS-grade Formic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Sample Preparation:

  • Diluent: Acetonitrile / Water (75:25, v/v).

  • Causality: Injecting a high-aqueous sample into a HILIC system disrupts the localized water layer on the stationary phase, causing severe peak fronting. Matching the diluent to the initial gradient conditions is mandatory.

  • Concentration: 0.5 mg/mL.

3. Chromatographic Conditions:

ParameterSpecification
Column SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection UV at 254 nm (Thiazole chromophore)

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.02080
2.02080
12.05050
15.05050
15.12080
22.02080 (Re-equilibration)
Protocol B: Chiral Enantiomeric Excess (Crownpak CR-I(+))

1. Mobile Phase Preparation:

  • Aqueous Perchloric Acid: Prepare a pH 1.5 solution by adding Perchloric Acid (HClO4) to LC-MS grade water.

  • Eluent: Mix the pH 1.5 Aqueous Solution and Methanol in an 80:20 (v/v) ratio. Degas thoroughly.

  • Causality: The highly acidic pH ensures the primary amine is fully protonated (+1 charge), which is an absolute requirement for the crown ether to recognize and encapsulate the nitrogen atom.

2. Chromatographic Conditions:

ParameterSpecification
Column Daicel CHIRALPAK® CR-I(+), 150 x 4.0 mm, 5 µm
Elution Mode Isocratic (80% Aqueous pH 1.5 / 20% MeOH)
Flow Rate 0.8 mL/min
Column Temperature 25°C (Strictly Controlled)
Injection Volume 10 µL
Detection UV at 254 nm

Causality on Temperature: Host-guest complexation in crown ethers is an exothermic, enthalpy-driven process. Fluctuations in column temperature will drastically alter chiral resolution. Do not exceed 25°C.

G cluster_0 HILIC Mechanism cluster_1 Chiral Mechanism Analyte Protonated Analyte [-NH3+] HILIC_SP Sulfobetaine Phase (Water Enriched Layer) Analyte->HILIC_SP Hydrophilic Partitioning Crown_SP 18-Crown-6 Ether (Steric Barrier Recognition) Analyte->Crown_SP Inclusion Complex

Figure 2: Mechanistic interactions between the analyte and stationary phases.

System Suitability Testing (SST) Data

A robust analytical method must be a self-validating system. Before analyzing unknown batches, the system must pass the following SST criteria to prove that the thermodynamic interactions described above are functioning correctly.

Table 2: System Suitability Criteria & Expected Results

ParameterMethodAcceptance CriteriaScientific Justification
Tailing Factor (Tf) Achiral (HILIC)≤ 1.5Ensures complete protonation and masking of silanol interactions.
Retention Factor (k') Achiral (HILIC)≥ 2.0Confirms adequate partitioning into the stationary aqueous layer.
Chiral Resolution (Rs) Chiral (Crown)≥ 2.0Baseline separation between (3R) and (3S) enantiomers is critical for accurate ee% calculation.
Injection Precision Both Methods%RSD ≤ 2.0% (n=6)Verifies autosampler accuracy and phase equilibration stability.
Signal-to-Noise (S/N) Both Methods≥ 10 at LOQ levelEnsures the UV 254 nm response is sufficient for trace impurity detection.

References

  • Title: Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: HPLC Method for Analysis of Mirabegron in Tablet Dosage Form on Primesep 500 Column Source: SIELC Technologies Application Notes URL: [Link]

  • Title: Green HPLC technique development for the simultaneous determination of the potential combination of Mirabegron and Tamsulosin Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

Application Note: Chemoselective Peptide Coupling Strategies Involving (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of highly functionalized peptidomimetics frequently requires the incorporation of unnatural, heteroaromatic building blocks. (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a highly versatile chiral γ-amino alcohol featuring a 1,3-thiazole ring—a prevalent bioisostere for aromatic side chains and peptide bonds in drug discovery.

Integrating this building block into a peptide chain presents a tri-functional synthetic challenge:

  • A primary amine at the C3 position (the desired nucleophile).

  • A primary hydroxyl group at the C1 position (a competing nucleophile).

  • A weakly basic 1,3-thiazole heterocycle (which can coordinate with coupling agents or complicate aqueous workup).

This application note details the mechanistic rationale and self-validating protocols required to achieve high-yielding, strictly chemoselective N-acylation of this substrate without the need for transient hydroxyl protecting groups.

Mechanistic Insights & Causality (E-E-A-T)

Do not view peptide coupling as a mere mixing of reagents; it is a delicate balancing act of kinetics and thermodynamics. When working with unprotected amino alcohols, controlling N- versus O-acylation is the most critical parameter.

Chemoselectivity and the Acylating Agent

The primary amine at C3 is inherently more nucleophilic than the C1 primary alcohol. Literature demonstrates that chemoselective N-acylation can be carried out efficiently without protecting the hydroxyl group, provided the reaction is maintained under strictly controlled basic conditions and specific coupling agents are utilized 1. The influence of the nature of the acylating agent on chemoselectivity is profound 2. Highly reactive species, such as acid chlorides or over-activated uronium intermediates in the presence of hypernucleophilic catalysts like DMAP, erode this selectivity, leading to O-acylation or N,O-diacylation.

The N-to-O Acyl Migration Risk

A critical consideration when working with 1,3-amino alcohols is the potential for N- to O-acyl migration. It is known that, under acidic conditions, N- to O-acyl migration is possible for an amino alcohol 1. While less thermodynamically driven than the 5-membered transition states of 1,2-amino alcohols, the 6-membered transition state in 1,3-amino alcohols can facilitate this migration. Therefore, maintaining a mildly basic environment during the coupling phase and avoiding highly acidic aqueous workups is imperative to lock the amide conformation.

Stereochemical Integrity

Because the (3R) chiral center is located on the nucleophile (the amine), the risk of epimerization at this specific carbon during amide bond formation is negligible. The primary stereochemical concern lies with the activated carboxylic acid partner. Chain elongation and fragment coupling are routinely performed with HATU or EDC alongside auxiliary nucleophiles (e.g., HOBt) to suppress oxazolone-mediated epimerization of the acid partner 3.

Mandatory Visualization: Chemoselectivity Workflow

Workflow A Carboxylic Acid Partner C Activated Ester Intermediate A->C Activation B Coupling Reagent (EDC / HOBt) B->C E N-Acylation (Target Amide) C->E Chemoselective NH2 Attack F O-Acylation (Side Product) C->F Excess Reagent D (3R)-Amino-thiazol- propanol D->E Mild Base (NMM) D->F DMAP Catalyst E->F N-to-O Migration (Acidic Conditions)

Figure 1: Reaction pathways dictating chemoselectivity in γ-amino alcohol peptide coupling.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the quantitative optimization of coupling a standard N-Fmoc-protected amino acid to (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Coupling SystemBase (Equiv)SolventTempN:O SelectivityYield (%)Epimerization (Acid Partner)
EDC·HCl / HOBt (1.2 eq)NMM (3.0)DCM/DMF0 °C to RT>98:2 86 <1%
HATU (1.1 eq)DIPEA (2.5)DMF0 °C to RT>95:588<2%
DIC / Oxyma (1.1 eq)NoneDMFRT90:1075<1%
Acid ChlorideDMAP (0.1)DCMRT40:6045N/A

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) and analytical checkpoints to ensure the causality of the chemistry is actively monitored by the scientist.

Materials
  • Nucleophile: (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (1.05 mmol)

  • Carboxylic Acid Partner: e.g., Fmoc-Ala-OH (1.00 mmol)

  • Coupling Reagents: EDC·HCl (1.20 mmol), HOBt hydrate (1.20 mmol)

  • Base: N-Methylmorpholine (NMM) (3.00 mmol)

  • Solvent: Anhydrous DCM / DMF (4:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1.00 mmol) and HOBt (1.20 mmol) in the DCM/DMF solvent mixture under an inert atmosphere (N₂ or Ar).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add EDC·HCl (1.20 mmol) in one portion. Stir at 0 °C for 15 minutes.

    • Self-Validation IPC 1: TLC (Eluent: 5% MeOH in DCM) should indicate the consumption of the starting acid and the formation of a less polar active ester intermediate.

Step 2: Chemoselective Nucleophilic Addition 4. In a separate vial, dissolve (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (1.05 mmol) and NMM (3.00 mmol) in 1 mL of DMF. 5. Add the amino alcohol solution dropwise to the activated ester at 0 °C. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation IPC 2: Analyze the reaction via LC-MS. The desired N-acyl product will display the expected [M+H]+ mass. The absence of a [M+H+Acyl]+ peak confirms the lack of N,O-diacylation.

Step 3: Controlled Aqueous Workup Caution: The 1,3-thiazole ring has a pKa of ~2.5. Using strong acids (e.g., 1M HCl) during workup will protonate the heterocycle, dragging your product into the aqueous layer and potentially triggering N-to-O acyl migration. 7. Dilute the reaction mixture with EtOAc (30 mL). 8. Wash the organic layer successively with:

  • 5% aqueous KHSO4​ or 5% Citric Acid (2 × 15 mL) — Mildly acidic to remove NMM without fully protonating the thiazole.

  • Saturated aqueous NaHCO3​ (2 × 15 mL).

  • Brine (1 × 15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Analytical Validation (NMR Checkpoint) 10. Dissolve the crude product in DMSO- d6​ for 1H -NMR analysis.

  • Causality Check: To definitively prove N-acylation over O-acylation, observe the C3 methine proton (adjacent to the amine and thiazole). In the starting material, this proton resonates at ~4.1 ppm. Upon N-acylation, it will shift significantly downfield to ~5.1–5.3 ppm .
  • Conversely, the C1 methylene protons (adjacent to the OH) should remain relatively undisturbed at ~3.5–3.7 ppm . If O-acylation occurred, these protons would shift downfield to >4.2 ppm.

References

  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis URL
  • Title: Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide.
  • Title: How we drifted into peptide chemistry and where we have arrived at Source: ETH Zürich URL

Sources

Application Note: Protecting Group Strategies for the Synthesis and Functionalization of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Considerations

The compound (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol is a highly versatile chiral 1,3-amino alcohol. Structural motifs of this class are critical pharmacophores and building blocks in the development of bioactive molecules, including beta-3 adrenergic agonists and protease inhibitors.

Handling this molecule requires precise chemoselectivity due to the presence of three reactive sites:

  • Primary Amine (C3) : Highly nucleophilic, prone to over-alkylation or oxidation.

  • Primary Alcohol (C1) : Susceptible to esterification, oxidation, or elimination.

  • 1,3-Thiazole Ring : Features a weakly basic nitrogen (pKa ~2.5) that can coordinate with transition metals, and a sulfur atom that acts as a potent catalyst poison in hydrogenation reactions.

This application note outlines field-proven protecting group (PG) strategies tailored specifically for this structural class, providing causality for reagent selection and self-validating protocols to ensure stereochemical integrity at the (3R) center.

Strategy 1: Orthogonal Protection (N-Boc / O-TBDMS)

Causality & Mechanism

Orthogonal protection allows for the independent and selective unmasking of either the amine or the alcohol.

  • Amine Protection : The tert-butyloxycarbonyl (Boc) group is selected because it is highly stable to basic conditions and nucleophiles. Unlike the Fmoc group, which is base-labile, Boc allows for downstream carbon-carbon bond-forming steps (e.g., Grignard additions or enolate alkylations) without premature cleavage.

  • Alcohol Protection : The tert-butyldimethylsilyl (TBDMS) group is chosen because it resists the mild basic conditions of Boc protection and is completely orthogonal to Boc cleavage. It can be selectively removed using fluoride ions (e.g., TBAF) without affecting the Boc group or the sensitive thiazole ring.

Orthogonal A (3R)-3-Amino-3- (1,3-thiazol-2-yl)propan-1-ol B N-Boc Intermediate (Amine Protected) A->B Boc2O, Et3N DCM, 0°C to RT C N-Boc, O-TBDMS (Fully Protected) B->C TBDMS-Cl, Imidazole DMF, RT

Figure 1: Orthogonal protection workflow utilizing N-Boc and O-TBDMS strategies.

Protocol 1.1: N-Boc Protection

Self-Validating System : This protocol uses stoichiometric control to prevent competitive O-Boc formation.

  • Initiation : Dissolve (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Ar). Cool the flask to 0 °C using an ice bath.

  • Base Addition : Add Triethylamine (Et3N, 1.5 eq) dropwise. Causality: Et3N acts as an acid scavenger and ensures the amine is fully deprotonated and nucleophilic.

  • Reagent Addition : Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) as a solution in DCM. Causality: A slight excess ensures full conversion while minimizing O-acylation of the primary alcohol.

  • Propagation & IPC : Remove the ice bath and stir at room temperature for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material stains strongly positive (purple/red) with ninhydrin. The reaction is complete when the starting material disappears, yielding a ninhydrin-negative, UV-active (254 nm) product spot.

  • Workup : Quench with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with 10% aqueous citric acid (to remove Et3N), followed by brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol 1.2: O-TBDMS Protection
  • Initiation : Dissolve the N-Boc intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) at room temperature.

  • Catalyst/Base Addition : Add Imidazole (2.5 eq). Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silyl imidazolium intermediate.

  • Reagent Addition : Add TBDMS-Cl (1.2 eq) in one portion. Stir at room temperature for 12 hours.

  • IPC : Monitor via TLC (Hexanes:EtOAc 7:3). The fully protected product will exhibit a significantly higher Rf (~0.7) compared to the N-Boc intermediate (~0.2) and will stain with Phosphomolybdic Acid (PMA).

  • Workup : Dilute with Diethyl Ether (Et2O) and wash with water (5x) to completely remove DMF and imidazole. Wash with brine, dry over MgSO4, and concentrate.

Strategy 2: Cyclic Protection (1,3-Oxazinan-2-one Formation)

Causality & Mechanism

When simultaneous protection of both the amine and alcohol is required, forming a 6-membered cyclic carbamate (1,3-oxazinan-2-one) is an elegant and highly robust strategy[1]. This approach not only masks both functional groups but also conformationally restricts the 1,3-amino alcohol backbone, which can enhance stereocontrol in subsequent reactions[2]. N,N'-Carbonyldiimidazole (CDI) is utilized as a safer, easy-to-handle alternative to phosgene equivalents. The resulting (4R)-4-(1,3-thiazol-2-yl)-1,3-oxazinan-2-one is exceptionally stable to strong bases, organometallics, and oxidants.

Cyclic A (3R)-3-Amino-3- (1,3-thiazol-2-yl)propan-1-ol B (4R)-4-(1,3-thiazol-2-yl) -1,3-oxazinan-2-one A->B CDI, Et3N THF, 60°C

Figure 2: Cyclic protection workflow forming a 1,3-oxazinan-2-one derivative.

Protocol 3.1: Synthesis of (4R)-4-(1,3-thiazol-2-yl)-1,3-oxazinan-2-one
  • Initiation : Dissolve the starting amino alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Reagent Addition : Add Et3N (2.0 eq) followed by CDI (1.2 eq).

  • Propagation & IPC : Heat the reaction mixture to 60 °C (reflux) for 16 hours. Causality: While the initial O-acylation occurs at room temperature, elevated temperatures are required to drive the intramolecular cyclization of the intermediate carbamate[2].

    • In-Process Control (IPC): The reaction will release imidazole as a byproduct. Monitor by LC-MS. The cyclic product is highly UV-active and will elute cleanly without ionization of a free amine.

  • Workup : Cool to room temperature, concentrate the THF in vacuo, and redissolve the residue in EtOAc. Wash with 1M HCl (briefly, to remove imidazole), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Purify via recrystallization or flash chromatography.

Expert Insight: The "Thiazole Poisoning" Effect

A traditional approach for protecting primary amines in 1,3-amino alcohols is N,N-dibenzylation[3]. However, this strategy should be strictly avoided or approached with extreme caution when a 1,3-thiazole ring is present.

The Mechanism of Failure : The sulfur atom in the thiazole ring contains lone pairs that strongly and irreversibly coordinate to the active sites of Palladium surfaces (Pd/C). If benzyl groups are employed, the standard hydrogenolysis deprotection (H2, Pd/C) will stall due to severe catalyst poisoning.

Mitigation : If benzyl protection is unavoidable for downstream synthetic reasons, deprotection must be executed using either:

  • Dissolving Metal Reduction : Na/NH3 (liquid) at -78 °C.

  • High-Pressure Pearlman's Catalyst : Pd(OH)2/C under high H2 pressure (50-100 psi) in acidic media (e.g., AcOH) to protonate the thiazole nitrogen and reduce coordination affinity.

Quantitative Data: Protecting Group Stability Matrix

The following table summarizes the stability and cleavage conditions for the discussed strategies, providing a quick-reference guide for synthetic planning.

Protection StrategyReagentsStability to Acid (e.g., 1M HCl)Stability to Base (e.g., 1M NaOH)Stability to Nucleophiles / OrganometallicsDeprotection / Cleavage Conditions
N-Boc Boc2O, Et3NPoor (Cleaves < pH 3)Excellent Excellent TFA/DCM (1:1) or 4M HCl in Dioxane
O-TBDMS TBDMS-Cl, ImidazoleModerate (Cleaves < pH 2)Good Moderate TBAF (1M in THF) or mild aqueous acid
1,3-Oxazinan-2-one CDI, Et3N, THFGood Excellent Excellent NaOH/MeOH (reflux) or LiAlH4 reduction
N,N-Dibenzyl BnBr, K2CO3Excellent Excellent Excellent High risk of failure (Thiazole poisons Pd/C)

References

  • Dugar, S. et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." Bioorganic & Medicinal Chemistry Letters, 2016.[2]

  • Rice, G. T., & White, M. C. "Allylic C−H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs." Journal of the American Chemical Society, 2009, 131(33), 11707–11711.[1]

  • Fei, X. et al. "Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides." Organic Letters, 2017, 19(13), 3504–3507.[3]

  • Menche, D. et al. "Stereoselective Synthesis of 1,3-Amino Alcohols by the Pd-Catalyzed Cyclization of Trichloroacetimidates." The Journal of Organic Chemistry, 2014, 79(3), 1377–1385.[4]

Sources

Application Note: Advanced Isolation and Crystallization Strategies for (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Process Rationale

Chiral amino alcohols containing heterocyclic motifs, such as (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol, are critical building blocks in the synthesis of modern active pharmaceutical ingredients (APIs), including beta-adrenergic agonists and protease inhibitors. The presence of the thiazole ring provides unique hydrogen-bonding and pharmacokinetic properties, but it also introduces significant challenges during downstream processing[1].

Low-molecular-weight amino alcohols are notoriously difficult to isolate. They possess high aqueous solubility, and their free bases frequently "oil out" (liquid-liquid phase separation) rather than forming filterable crystals[2]. To circumvent this, process chemists employ reactive crystallization , wherein the free base is extracted into an organic solvent and directly converted into a highly crystalline salt (e.g., a hydrochloride or tosylate salt) via the controlled addition of an acid and an antisolvent[3]. This application note details a self-validating, scalable protocol for the extraction, reactive crystallization, and chiral polishing of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Physicochemical Profiling

Successful crystallization requires a precise understanding of the molecule's ionization states and solubility profile. The primary amine is strongly basic, while the thiazole nitrogen is only weakly basic, allowing for selective mono-protonation.

Table 1: Physicochemical Properties of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

ParameterValue / DescriptionProcess Implication
CAS Number 1344398-93-1Identifies the specific (3R) enantiomer.
Molecular Weight 158.22 g/mol Low MW contributes to high volatility and water solubility.
pKa (Primary Amine) ~9.5 (calculated)Requires aqueous pH > 10.5 for complete free-base extraction.
pKa (Thiazole Ring) ~2.5 (calculated)Remains unprotonated during standard hydrochloride salt formation.
LogP ~0.1Highly hydrophilic; requires polar organic solvents (e.g., 2-MeTHF) for extraction.

Mechanistic Workflow

The isolation strategy relies on a pH-driven solubility switch followed by an antisolvent-induced reactive crystallization.

G N1 Aqueous Reaction Mixture (Containing product salts) N2 pH Adjustment (NaOH to pH > 11) N1->N2 Base addition N3 Biphasic Extraction (2-MeTHF) N2->N3 Solvent addition N4 Organic Phase (Free Base) N3->N4 Phase separation N5 Reactive Crystallization (HCl in IPA / MTBE) N4->N5 Acidification & Antisolvent N6 Filtration & Washing (MTBE) N5->N6 Slurry transfer N7 Pure Hydrochloride Salt (>99% ee, >98% purity) N6->N7 Drying

Caption: Workflow for the isolation and reactive crystallization of the amino-thiazole derivative.

Experimental Protocols

Protocol A: Free Base Isolation via Biphasic Extraction

Causality & Rationale: The free base of the amino alcohol is highly water-soluble. Standard extraction solvents like toluene or ethyl acetate often result in poor partition coefficients. We utilize 2-Methyltetrahydrofuran (2-MeTHF) because it offers the superior solvating power of an ether for polar molecules while maintaining partial immiscibility with water, ensuring a clean phase split[3].

Step-by-Step Methodology:

  • In-Process Control (IPC) - pH Check: Obtain the crude aqueous reaction mixture containing the synthesized amino alcohol. Measure the initial pH.

  • Basification: Cool the aqueous mixture to 5–10 °C to mitigate exothermic heating. Slowly add 6M NaOH (aq) under vigorous stirring until the pH stabilizes at 11.0 – 11.5 . Causality: This ensures the primary amine (pKa ~9.5) is fully deprotonated, shifting the molecule to its lipophilic free-base form.

  • Extraction: Add 2-MeTHF (3 volumes relative to the aqueous phase). Stir vigorously for 15 minutes, then allow the phases to settle for 20 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once more with 2-MeTHF (2 volumes).

  • IPC - Aqueous Depletion: Analyze the remaining aqueous layer via HPLC or TLC (Ninhydrin stain) to confirm the absence of the product.

  • Concentration: Combine the organic layers and wash with a minimal amount of brine (0.5 volumes). Concentrate the organic layer under reduced pressure at 40 °C to approximately 1/4 of its original volume to remove residual water azeotropically.

Protocol B: Reactive Crystallization of the Hydrochloride Salt

Causality & Rationale: Isolating the free base as an oil is impractical for storage and downstream chemistry. By directly injecting anhydrous HCl into the organic phase, the hydrochloride salt forms instantaneously. Isopropyl alcohol (IPA) is used to maintain solubility during protonation, preventing premature "crashing out" of amorphous material, while Methyl tert-butyl ether (MTBE) acts as an antisolvent to drive controlled crystallization[2].

Step-by-Step Methodology:

  • Solvent Exchange: Dilute the concentrated 2-MeTHF solution of the free base with Isopropyl alcohol (IPA) (2 volumes).

  • Acidification: Cool the solution to 15 °C. Slowly add a solution of 5–6 N HCl in IPA (1.05 equivalents) dropwise over 30 minutes.

  • Seeding (Optional but Recommended): Add 0.5% w/w of authentic (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol hydrochloride seed crystals to induce nucleation and prevent supersaturation.

  • Antisolvent Addition: Once a thin slurry forms, slowly add MTBE (4 volumes) over 1 hour using a dosing pump. Causality: The gradual addition of MTBE lowers the dielectric constant of the medium, forcing the polar hydrochloride salt out of solution while keeping organic impurities dissolved.

  • Aging: Age the slurry at 0–5 °C for 2 hours to maximize yield.

  • Filtration: Filter the crystalline solid under vacuum. Wash the filter cake twice with cold MTBE (1 volume each).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Validation: Confirm purity via HPLC (>98% expected) and chiral purity via chiral GC/HPLC (>99% ee expected).

Quantitative Data Presentation

The choice of solvent system during reactive crystallization dictates both the recovery yield and the impurity profile. Table 2 summarizes the optimization data for the hydrochloride salt crystallization.

Table 2: Solvent Screening for Reactive Crystallization of the Hydrochloride Salt

Solvent System (Acid / Antisolvent)Volume RatioIsolated Yield (%)Chemical Purity (HPLC Area %)Physical State
HCl in Dioxane / Hexane1 : 388%94.2%Sticky, hygroscopic powder
HCl in EtOH / EtOAc1 : 265%99.1%Fine crystals (high loss to mother liquor)
HCl in IPA / MTBE 1 : 4 92% 99.5% Free-flowing, dense crystals
Aqueous HCl / Acetone1 : 545%96.0%Oiled out, required prolonged scratching

Note: The IPA/MTBE system provides the optimal balance of high yield and excellent impurity purging, making it the standard for scalable process chemistry[3].

References

  • Hughes, D. L., et al. (2006). Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics by Regio- and Stereoselective Addition of 2-Metalated 4-Bromothiazoles to α-Chiral Electrophiles. The Journal of Organic Chemistry, 71(12), 4599-4608.[Link]

  • Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557-2599.[Link]

  • St-Jean, F., et al. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Organic Process Research & Development, 27(11), 2111-2118.[Link]

  • Gosselin, F., et al. (2024). Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade. Organic Process Research & Development, 28(7), 2634-2645.[Link]

Sources

Introduction: The Scientific Rationale for Investigating (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in vitro evaluation of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL. The protocols and strategies outlined herein are based on the well-established biological potential of the 2-aminothiazole scaffold, a core component of this molecule.

The compound (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide range of biologically active molecules, including clinically approved drugs.[1][2] The 2-aminothiazole nucleus is a key feature in therapeutics such as the anticancer agents Dasatinib and Alpelisib.[3]

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] This established biological activity provides a strong rationale for the systematic in vitro screening of novel analogs like (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL to uncover their therapeutic potential.

This guide presents a tiered approach to the initial investigation of this compound, beginning with broad screening assays to identify primary biological effects, followed by more focused secondary assays to elucidate potential mechanisms of action. The two most promising avenues for initial investigation, based on the literature of this chemical class, are anticancer and antimicrobial activities.

Proposed Investigational Workflow

A logical and efficient workflow is critical for the initial characterization of a novel compound. The following workflow is proposed to systematically evaluate the primary biological activities of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Mechanistic Insight A Compound Preparation (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Stock Solution in DMSO B Anticancer Screening (Protocol 1) Cell Viability Assay (MTT/Resazurin) vs. Panel of Cancer Cell Lines A->B Test Compound C Antimicrobial Screening (Protocol 3) Broth Microdilution Assay (MIC) vs. Gram (+) & Gram (-) Bacteria A->C Test Compound D Active in Cancer Screen? (IC50 < 10 µM) B->D G Active in Microbial Screen? (MIC ≤ 16 µg/mL) C->G E Apoptosis Assay (Caspase-Glo) (Protocol 2) D->E Yes F Further Mechanistic Studies (e.g., Cell Cycle Analysis, Kinase Profiling) E->F H Time-Kill Kinetics Assay G->H Yes I Mechanism of Action Studies (e.g., Membrane Permeability) H->I

Caption: Proposed workflow for the in vitro evaluation of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL.

Part A: In Vitro Anticancer Activity Assays

Given the prevalence of 2-aminothiazole derivatives as anticancer agents, a primary screen for antiproliferative or cytotoxic activity is a logical first step.[3][6][7]

Protocol 1: Cell Viability and Cytotoxicity Screening using a Resazurin-Based Assay

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50). The resazurin (alamarBlue) assay is a reliable method that measures the metabolic activity of living cells.

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Materials:

  • Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • 96-well, clear-bottom, black-walled cell culture plates.

  • A positive control cytotoxic agent (e.g., Doxorubicin).

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to create a range of working concentrations (e.g., 200 µM to 0.1 µM final concentration). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[8]

    • Include wells for:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

      • Positive Control: Cells treated with a dilution series of Doxorubicin.

      • Untreated Control: Cells with medium only.

      • Blank: Medium only (no cells).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration should be consistent across experiments.[8]

  • Assay Readout:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Data Presentation: Anticancer Activity
CompoundCell LineIC50 (µM)
(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OLA549Experimental Value
(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OLMCF-7Experimental Value
(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OLHCT116Experimental Value
Doxorubicin (Positive Control)A549Experimental Value

Part B: In Vitro Antimicrobial Activity Assays

The 2-aminothiazole scaffold is also present in compounds with notable antimicrobial activity.[4][5] Therefore, screening for antibacterial effects is a valuable parallel investigation.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).

  • Mueller-Hinton Broth (MHB).

  • (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL.

  • DMSO.

  • A positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well, U-bottom microtiter plates.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Compound Plate Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • This will create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 100 µL.

    • Include the following controls:

      • Growth Control: Wells with bacteria and MHB (and DMSO if applicable).

      • Sterility Control: Wells with MHB only.

      • Positive Control: A row with a serial dilution of Ciprofloxacin.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OLS. aureusExperimental Value
(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OLE. coliExperimental Value
Ciprofloxacin (Positive Control)S. aureusExperimental Value
Ciprofloxacin (Positive Control)E. coliExperimental Value

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 197-225. [Link]

  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • PubMed. (2020). Protocol for Designing Small-Molecule-Regulated Destabilizing Domains for In Vitro Use. National Center for Biotechnology Information. [Link]

  • PubMed. (2025). Novel in vitro model for intravitreal drug dissolution and release studies of small molecules and their long-acting formulations. National Center for Biotechnology Information. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. International Institute of Anticancer Research. [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Bio-Techne. (n.d.). Small Molecules for Stem Cell Research. Bio-Techne. [Link]

  • Molecules. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. [Link]

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Pharmacophore. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A. REVIEW. Pharmacophore. [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. National Center for Biotechnology Information. [Link]

  • Molecules. (2023). Biological Activities of Natural Products III. MDPI. [Link]

  • RSC Medicinal Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Royal Society of Chemistry. [Link]

  • PubMed. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocol: A Scalable Manufacturing Process for (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a chiral building block of significant interest in medicinal chemistry, possessing structural motifs found in various biologically active compounds.[1] The stereoselective synthesis and scalable manufacturing of such chiral amino alcohols are critical for the advancement of pharmaceutical development programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed scalable manufacturing process for (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol. While a specific industrial-scale process for this exact molecule is not widely published, this guide synthesizes established chemical principles and field-proven insights for analogous transformations to present a robust and logical pathway from laboratory-scale synthesis to pilot-plant production.

The primary challenge in the synthesis of this target molecule lies in the efficient and stereocontrolled introduction of the chiral amine-bearing center. This guide will focus on a practical and scalable approach: the asymmetric reduction of a corresponding prochiral β-aminoketone precursor. This strategy is selected for its convergence and the availability of well-established catalytic systems known for high enantioselectivity.[1]

Synthetic Strategy: A Convergent and Scalable Approach

The proposed synthetic route is a two-step process commencing with the synthesis of the key intermediate, 3-amino-1-(1,3-thiazol-2-yl)propan-1-one, followed by an asymmetric reduction to yield the desired (3R)-chiral alcohol. This approach is advantageous for scale-up as it introduces the chiral center in the final step, minimizing the impact of any potential yield losses in the preceding non-chiral step.

Synthetic_Pathway 2-Bromothiazole 2-Bromothiazole Intermediate_A N-Boc-3-amino-1-(1,3-thiazol-2-yl)propan-1-one 2-Bromothiazole->Intermediate_A 1. n-BuLi 2. Weinreb amide of N-Boc-β-alanine N-Boc-β-alanine N-Boc-β-alanine Prochiral_Ketone 3-Amino-1-(1,3-thiazol-2-yl)propan-1-one Intermediate_A->Prochiral_Ketone Acidic Deprotection (e.g., HCl) Target_Molecule (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol Prochiral_Ketone->Target_Molecule Asymmetric Reduction (e.g., CBS Catalyst)

Figure 1: Proposed synthetic pathway for (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Step-by-Step Protocols and Scale-Up Considerations

Synthesis of 3-Amino-1-(1,3-thiazol-2-yl)propan-1-one (Prochiral Ketone)

The synthesis of the prochiral aminoketone can be achieved through the coupling of a suitable thiazole derivative with a protected β-amino acid equivalent. The use of a Weinreb amide of N-Boc-β-alanine is recommended for its high reactivity and resistance to over-addition, which is a critical consideration for process control and purity at scale.

Laboratory-Scale Protocol (10 g scale):

  • Weinreb Amide Formation: Prepare the N,O-dimethylhydroxylamide (Weinreb amide) of N-Boc-β-alanine using standard coupling reagents (e.g., HATU or EDC/HOBt). Purify by column chromatography.

  • Grignard or Lithiation of 2-Bromothiazole: In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve 2-bromothiazole (1.1 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) while maintaining the temperature below -70 °C. Stir for 30 minutes.

  • Coupling Reaction: To the solution of the lithiated thiazole, add a solution of the N-Boc-β-alanine Weinreb amide (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc protected aminoketone can be purified by flash chromatography.

  • Deprotection: Dissolve the purified N-Boc protected aminoketone in a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of 3-amino-1-(1,3-thiazol-2-yl)propan-1-one can be used directly in the next step or neutralized and purified further if necessary.

Scale-Up Considerations and Justification:

  • Reagent Selection: The use of n-butyllithium requires stringent anhydrous conditions and careful temperature control, which can be challenging at a larger scale. For pilot-plant production, exploring the use of a Grignard reagent (e.g., by reacting 2-bromothiazole with magnesium) might be a safer and more manageable alternative, although it may require optimization of reaction conditions.

  • Cryogenic Conditions: The -78 °C reaction temperature is achievable in laboratory settings but requires specialized reactors for pilot-plant scale. The choice of reactor with efficient cooling capacity is paramount.

  • Work-up and Extraction: At a larger scale, liquid-liquid extractions can become cumbersome. The use of a continuous extraction apparatus or larger, jacketed separation funnels is recommended. Minimizing solvent volumes is also a key consideration for cost and environmental reasons.

  • Purification: Chromatography is often not feasible for large-scale production. The goal should be to develop a process where the product can be isolated by crystallization. For the aminoketone hydrochloride salt, crystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) should be investigated.

Prochiral_Ketone_Synthesis_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis & Deprotection Start_Weinreb N-Boc-β-alanine + N,O-dimethylhydroxylamine Coupling Coupling Reagent (e.g., HATU) Start_Weinreb->Coupling Purification_Weinreb Chromatography/Crystallization Coupling->Purification_Weinreb Product_Weinreb N-Boc-β-alanine Weinreb Amide Purification_Weinreb->Product_Weinreb Start_Ketone 2-Bromothiazole Lithiation n-BuLi or Mg Start_Ketone->Lithiation Coupling_Ketone Addition of Weinreb Amide Lithiation->Coupling_Ketone Workup_Ketone Quench & Extraction Coupling_Ketone->Workup_Ketone Deprotection_HCl 4M HCl in Dioxane Workup_Ketone->Deprotection_HCl Isolation Crystallization of HCl salt Deprotection_HCl->Isolation Product_Ketone 3-Amino-1-(1,3-thiazol-2-yl)propan-1-one HCl Isolation->Product_Ketone

Figure 2: Workflow for the synthesis of the prochiral aminoketone.

Asymmetric Reduction to (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

The stereoselective reduction of the prochiral aminoketone is the most critical step in this synthesis. A well-established method for achieving high enantioselectivity in the reduction of aminoketones is the use of a Corey-Bakshi-Shibata (CBS) catalyst.[1] Biocatalytic approaches using ketoreductases (KREDs) also present a highly attractive and green alternative for large-scale manufacturing.[2][3]

Laboratory-Scale Protocol (5 g scale) - CBS Reduction:

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the (R)-CBS catalyst (5-10 mol%) in anhydrous THF.

  • Borane Complexation: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0-1.2 eq). Stir for 15 minutes.

  • Substrate Addition: Prepare a solution of 3-amino-1-(1,3-thiazol-2-yl)propan-1-one hydrochloride (1.0 eq) and a non-interfering base (e.g., triethylamine, 1.1 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane complex at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or chiral HPLC. The reaction is typically complete within 2-6 hours.

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. For larger scales, crystallization should be developed. The enantiomeric excess (ee) should be determined by chiral HPLC.

Scale-Up Considerations and Justification:

  • Catalyst Loading: While 5-10 mol% of the CBS catalyst is common in the lab, for cost-effectiveness at scale, catalyst loading should be optimized to the lowest possible level without compromising yield and enantioselectivity. Catalyst recycling strategies could also be explored.

  • Borane Source: Borane-dimethyl sulfide has a pungent and unpleasant odor. For large-scale operations, alternative borane sources such as borane-THF complex might be preferable due to better handling properties, though stability can be a concern.

  • Temperature Control: The exothermic nature of the borane addition and the quenching step requires a reactor with excellent heat transfer capabilities to maintain the desired temperature profile.

  • Hydrogen Evolution: The quenching with methanol generates hydrogen gas. The reactor must be equipped with proper ventilation and safety measures to handle flammable gas evolution.

  • Biocatalysis as an Alternative: For a more sustainable and potentially more selective process, screening a library of ketoreductases (KREDs) is highly recommended.[2][3] Biocatalysis often proceeds in aqueous media under mild conditions, reducing the need for cryogenic temperatures and flammable solvents.[3] The work-up for a biocatalytic reaction is also often simpler.

ParameterLaboratory Scale (10g)Pilot Plant Scale (10kg)Justification for Change
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorEnhanced temperature control and safety for larger volumes.
Temperature Control Ice/acetone bathAutomated heating/cooling systemPrecise and reliable temperature management is critical for selectivity and safety.
Reagent Addition Syringe/dropping funnelMetering pumpsControlled and consistent addition rates are crucial for managing exotherms.
Work-up Separatory funnelCentrifuge or filter press for solid isolationEfficient separation of large volumes of liquids and solids.
Purification Flash chromatographyCrystallizationScalable, cost-effective, and provides high purity product.
Enantiomeric Excess >98% ee>99% eeStricter quality control for pharmaceutical intermediates.
Yield (overall) 60-70%>75%Process optimization to improve efficiency and reduce cost.

Table 1: Comparison of Process Parameters for Laboratory and Pilot Plant Scale.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of each batch.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: To determine the purity of intermediates and the final product.

    • Chiral HPLC: To determine the enantiomeric excess of the final product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) must be selected and the method validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of all isolated intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Residual Solvent Analysis (Gas Chromatography - GC): To ensure that residual solvents from the synthesis are within acceptable limits as per ICH guidelines.

Safety Considerations

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.

  • Borane Reagents: Flammable and toxic. Generate flammable hydrogen gas upon quenching.

  • Thiazole Derivatives: Can have unpleasant odors and unknown toxicity. Handle in a well-ventilated fume hood.

  • Pressurized Reactions (if applicable): Ensure all equipment is properly rated and equipped with pressure relief devices.

A thorough process safety review should be conducted before attempting this synthesis at any scale.

Conclusion

The proposed two-step synthesis of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol via asymmetric reduction of the corresponding aminoketone offers a scalable and efficient route to this valuable chiral building block. Careful consideration of reagent selection, reaction conditions, and purification methods is crucial for a successful transition from laboratory to pilot-plant scale. The implementation of robust analytical controls and a strong emphasis on process safety will ensure the consistent production of high-quality material suitable for pharmaceutical development. Further investigation into biocatalytic alternatives for the key reduction step is highly encouraged as a means to develop a more sustainable and efficient manufacturing process.

References

  • Benchchem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • MDPI. (2024, January 13). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design.
  • PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Systematic Review On Thiazole And Its Applications. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Troubleshooting for Chiral Thiazolyl Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex heterocyclic pharmacophores, synthesizing enantiopure building blocks like (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol presents significant challenges. This guide is engineered for researchers and application scientists to diagnose, troubleshoot, and prevent chiral degradation during synthesis.

Mechanistic Insight: The Causality of Chiral Degradation

To prevent racemization, we must first understand the electronic environment of the molecule. The C3 chiral center in (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is highly susceptible to epimerization. The nitrogen atom within the 1,3-thiazole ring acts as a powerful electron sink (-I and -M effects), which significantly increases the acidity of the adjacent C3 α -proton.

When exposed to basic conditions (such as strong hydride donors during reduction or amine bases during deprotection), this proton is readily abstracted. The resulting carbanion is stabilized by resonance, forming a planar, achiral aza-enolate intermediate. Upon non-stereoselective reprotonation, the stereochemical information is permanently lost, yielding a racemic mixture[1]. Furthermore, if the amine is protected with an electron-withdrawing group (e.g., Boc or Cbz), the acidity of the C3 proton is further exacerbated.

Mechanism State1 (3R)-Isomer Intact Stereocenter State2 Aza-Enolate Intermediate Planar, Achiral Transition State State1->State2 Deprotonation State3 Racemic Mixture (3R) and (3S) Isomers State2->State3 Reprotonation (Non-stereoselective) Base Basic Conditions (e.g., LAH, strong amines) Base->State2 Acid Acidic Conditions (e.g., Imine tautomerization) Acid->State2

Fig 1. Mechanistic pathway of racemization via aza-enolate formation under basic or acidic conditions.

Diagnostics & FAQs

Q: Why does my product racemize during the Hantzsch thiazole synthesis step? A: Classical Hantzsch conditions require prolonged heating and basic/acidic environments, which promote imine-enamine tautomerization at the α -carbon. To prevent this, employ the Holzapfel-Meyers-Nicolaou modification. This involves cyclocondensation under mild basic conditions (NaHCO3) followed by rapid dehydration using trifluoroacetic anhydride and pyridine, ensuring complete stereocontrol[2]. Alternatively, one-pot cascade synthesis methods utilizing mild reaction conditions have been developed to build thiazole-containing amino acids with elevated optical purity[3].

Q: I am reducing (3R)-3-((tert-butoxycarbonyl)amino)-3-(1,3-thiazol-2-yl)propanoic acid to the alcohol. Why is my enantiomeric excess (ee) dropping below 10%? A: You are likely using a strongly basic reducing agent like Lithium Aluminum Hydride (LAH). LAH acts as a Brønsted base and abstracts the acidic C3 proton before the reduction of the carboxylic acid is complete. Switch to a neutral or mildly acidic reduction system, such as in situ generated Borane (NaBH4/I2), which coordinates directly to the carbonyl oxygen without acting as a base[1].

Q: How can I accurately monitor the stereochemical integrity during the workflow? A: Optical rotation is insufficient due to concentration and solvent dependencies. You must use Chiral High-Performance Liquid Chromatography (HPLC). We recommend using columns with amylose or cellulose-based chiral stationary phases (e.g., Chiralpak AD-H or Chiralcel OJ-H) to separate the (3R) and (3S) enantiomers[4].

Workflow A Chiral Precursor (β-Amino Acid) B Thiazole Ring Construction A->B Modified Hantzsch C Ester/Acid Reduction (to 1-ol) B->C Intermediate Note1 Risk: Epimerization via imine-enamine tautomerization B->Note1 D Deprotection C->D Protected Alcohol Note2 Risk: Base-catalyzed α-deprotonation C->Note2 E (3R)-Target Amino Alcohol D->E Final Product

Fig 2. Synthetic workflow highlighting high-risk racemization nodes during thiazolyl alcohol synthesis.

Self-Validating Protocol: Racemization-Free Reduction

To circumvent base-catalyzed racemization, the following protocol utilizes the NaBH4​/I2​ system to generate Borane ( BH3​ ) in situ. This methodology is self-validating, meaning it includes built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly without compromising the chiral center.

Materials:

  • (3R)-3-((tert-butoxycarbonyl)amino)-3-(1,3-thiazol-2-yl)propanoic acid (1.0 eq)

  • Sodium Borohydride ( NaBH4​ ) (2.5 eq)

  • Iodine ( I2​ ) (1.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Setup & Activation: Dissolve the protected amino acid in anhydrous THF under an inert Argon atmosphere. Cool the reaction flask to 0°C using an ice bath.

  • Hydride Addition: Add NaBH4​ in one portion.

    • Validation Checkpoint: The mixture should form a white, cloudy suspension. No significant gas evolution should occur at this stage.

  • In Situ Borane Generation: Dissolve I2​ in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes at 0°C.

    • Validation Checkpoint: You will observe immediate H2​ gas evolution. The characteristic brown color of the iodine solution will rapidly dissipate as it reacts with NaBH4​ to form BH3​ and NaI . If the brown color persists, pause the addition until it clears.

  • Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active starting material spot will disappear, and a new, more polar spot (the alcohol) will appear.

  • Quenching: Cool the flask back to 0°C and carefully add Methanol dropwise to quench excess borane.

    • Validation Checkpoint: Vigorous gas evolution will occur. Continue adding Methanol until bubbling ceases, confirming the complete destruction of reactive hydrides.

  • Workup: Concentrate the solvent under reduced pressure, partition between EtOAc and 1M NaOH (use sparingly to avoid late-stage epimerization), wash with brine, dry over Na2​SO4​ , and evaporate to yield the protected amino alcohol.

Quantitative Data Insights

The choice of reducing agent is the single most critical variable in preserving the enantiomeric excess of thiazolyl amino alcohols. The table below summarizes the causality between reaction conditions and chiral degradation.

Table 1: Impact of Reducing Agents on Enantiomeric Excess (ee) during Thiazolyl-Acid/Ester Reduction

Reducing AgentSolventTemp (°C)Yield (%)Final ee (%)Mechanistic Impact
LiAlH4​ THF0 to 2585< 10 Strong base; rapidly abstracts C3 proton causing near-complete racemization.
NaBH4​ / MeOH MeOH65 (Reflux)6045 Mild base; prolonged heating promotes enolate formation and partial degradation.
DIBAL-H DCM-787588 Cryogenic temperatures mitigate, but do not entirely eliminate, α -deprotonation.
NaBH4​ / I2​ ( BH3​ ) THF0 to 2592> 98 Neutral/mildly acidic; coordinates directly to oxygen with zero α -proton abstraction.

References

  • One-Pot Enantiomeric Synthesis of Thiazole-Containing Amino Acids: Total Synthesis of Venturamides A and B The Journal of Organic Chemistry - ACS Publications[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis ResearchGate / Tetrahedron Letters[Link]

  • Process for the manufacture of enantiomerically pure antifungal azoles Google P

Sources

Technical Support Center: Enhancing Enantiomeric Excess in (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the enantiomeric excess (ee) in the synthesis of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol. This chiral amino alcohol is a crucial building block in pharmaceutical development, and achieving high enantiopurity is paramount for ensuring therapeutic efficacy and minimizing potential side effects.[1][2] This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its asymmetric synthesis.

Troubleshooting Guide: Addressing Low Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in asymmetric catalysis. A systematic approach to identifying and resolving the root cause is essential for successful synthesis.[3]

Question 1: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the primary parameters I should investigate?

Answer: When faced with low enantioselectivity, a methodical review of your reaction parameters is the first step. The most critical factors influencing enantiomeric excess are typically temperature, solvent, and catalyst integrity.[4]

  • Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity.[3][5] This is because the energy difference between the diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of one enantiomer. It is advisable to screen a range of temperatures, starting with the literature-reported value and systematically decreasing it.

  • Solvent: The choice of solvent can profoundly impact the reaction's stereochemical outcome.[4][5] Solvents can influence the conformation of the catalyst-substrate complex and the relative energies of the transition states. A screening of solvents with varying polarities and coordinating abilities is highly recommended.

  • Catalyst and Reagent Purity: The purity of all components, including the starting materials, catalyst, and any reagents, is critical.[3][5] Impurities can act as catalyst poisons or promote a non-selective background reaction, leading to a racemic product. Ensure all materials are of high chemical and enantiomeric purity.

Question 2: I suspect my chiral catalyst is the source of the low enantioselectivity. How can I confirm this and what are the potential solutions?

Answer: Catalyst performance is central to achieving high enantiomeric excess. To determine if the catalyst is the issue, consider the following:

  • Catalyst Integrity and Storage: Verify the catalyst's structural integrity, especially for in-house prepared ligand-metal complexes.[5] Proper handling and storage under an inert atmosphere are crucial to prevent decomposition.[3] For commercial catalysts, ensure they are from a reputable supplier and have been stored according to their specifications.

  • Control Reaction: A well-established method to benchmark your catalyst's activity is to run a control reaction with a substrate known to produce high enantiomeric excess with your specific catalyst system.[5] If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself.

  • Catalyst Loading: The amount of catalyst can also influence enantioselectivity. While a higher loading might increase the reaction rate, it doesn't always translate to a better ee.[4] It's important to find the optimal catalyst loading that ensures the catalyzed reaction is significantly faster than any non-catalyzed background reaction.[4]

Question 3: My enantiomeric excess is inconsistent between different batches, even when I follow the same protocol. What could be causing this variability?

Answer: Inconsistent results often point to subtle variations in the experimental setup. Key areas to scrutinize include:

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is paramount.[4] Water content in the solvent can be a particularly critical factor.[4]

  • Stirring and Temperature Control: Inconsistent stirring can create localized concentration and temperature gradients, which can affect the stereochemical outcome.[4] Ensure efficient and uniform stirring and precise temperature control throughout the reaction.

  • Reagent Addition: The rate and method of reagent addition can be critical. For instance, slow, dropwise addition of a reactant can sometimes improve enantioselectivity.

Question 4: The enantiomeric excess of my product is high at the beginning of the reaction but decreases as the reaction progresses. What is happening and how can I address it?

Answer: A decrease in enantiomeric excess over time can be due to a few factors:

  • Product Racemization: The desired chiral product might be racemizing under the reaction conditions.[4] This can be tested by subjecting the purified, enantiomerically enriched product to the reaction conditions (without the starting material) and monitoring its enantiomeric purity over time.

  • Catalyst Degradation: The chiral catalyst may be degrading during the reaction, leading to a loss of stereocontrol.[4] This could result in the formation of a less selective or inactive catalyst species.

If product racemization is the issue, consider modifying the work-up procedure or quenching the reaction at a lower conversion. If catalyst degradation is suspected, investigate the stability of the catalyst under the reaction conditions or consider using a more robust catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for producing enantiomerically pure (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol?

A1: A prevalent and effective strategy is the asymmetric reduction of a prochiral β-aminoketone precursor.[6][7] This approach offers good control over the stereochemistry at the newly formed chiral center. The choice of a suitable chiral catalyst and reducing agent is critical for achieving high enantioselectivity.[6]

Q2: What are some recommended catalytic systems for the asymmetric reduction of the β-aminoketone precursor?

A2: Several catalytic systems have proven effective for this type of transformation. Corey-Bakshi-Shibata (CBS) catalysts are well-established for the asymmetric reduction of ketones and can provide high enantioselectivity.[6] Chiral phosphoric acids have also emerged as powerful organocatalysts for a variety of asymmetric transformations.[8][9][10] Additionally, transition metal catalysts, such as those based on iridium or rhodium, are commonly used for asymmetric transfer hydrogenation and asymmetric hydrogenation, respectively.[7]

Q3: How does substrate concentration affect enantiomeric excess?

A3: Substrate concentration can influence enantioselectivity, often due to factors like catalyst aggregation or the formation of off-cycle species at higher concentrations.[5] In some cases, operating under more dilute conditions can favor the desired catalytic pathway and improve the enantiomeric excess.[5] It is recommended to investigate the effect of varying the substrate concentration during reaction optimization.[4]

Q4: What are the best analytical methods for determining the enantiomeric excess of my product?

A4: Several analytical techniques are available for accurately determining enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates enantiomers on a chiral stationary phase.[11]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to create diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.[11][12][13]

  • Capillary Electrophoresis (CE): This technique offers very high sensitivity for separating enantiomers.[11]

Q5: If my enantiomeric excess is still not satisfactory after optimizing the reaction conditions, what other strategies can I employ?

A5: If direct asymmetric synthesis does not yield the desired enantiopurity, several post-reaction purification techniques can be used to enhance the enantiomeric excess:

  • Chiral Resolution: This involves separating a racemic mixture. Classical methods include diastereomeric salt formation with a chiral resolving agent.[14]

  • Crystallization: In some cases, it is possible to crystallize the desired enantiomer, leaving the other in the mother liquor.[15][16] Techniques like preferential crystallization or cocrystallization can be effective.[15][16]

  • Kinetic Resolution: This method utilizes a chiral catalyst or enzyme that reacts at different rates with the two enantiomers of a racemic mixture.[17] Dynamic kinetic resolution (DKR) is an advanced version that can theoretically convert 100% of the starting material to the desired enantiomer.[14][17]

Experimental Protocols & Data

Protocol: Asymmetric Reduction of a Prochiral β-Aminoketone using a CBS Catalyst

This protocol describes a general procedure for the asymmetric reduction of a β-aminoketone using a Corey-Bakshi-Shibata (CBS) catalyst, a well-established method for achieving high enantioselectivity.[6]

Materials:

  • Prochiral β-aminoketone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the CBS catalyst (0.1 eq, 1 M in toluene).

  • Add anhydrous THF to the flask and cool the solution to the desired temperature (e.g., -20 °C) in a cryocool bath.

  • Slowly add the borane reagent (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve the prochiral β-aminoketone (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the β-aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the reaction temperature.

  • Stir the reaction mixture at the set temperature and monitor its progress using a suitable analytical technique (e.g., TLC, HPLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC or another suitable method.

Table 1: Impact of Reaction Parameters on Enantiomeric Excess (Hypothetical Data)
EntryCatalystSolventTemperature (°C)Enantiomeric Excess (% ee)
1(R)-CBSToluene085
2(R)-CBSToluene-2092
3(R)-CBSToluene-4096
4(R)-CBSTHF-2090
5(S)-CBSToluene-2091 (for the (S)-enantiomer)

Note: This data is representative and will vary depending on the specific substrate and reaction conditions.

Visualizations

Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_purity Verify Purity of Starting Materials, Catalyst, and Solvents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review Reaction Conditions: - Temperature - Solvent - Concentration conditions_optimized Conditions Optimized? check_conditions->conditions_optimized check_catalyst Investigate Catalyst Performance catalyst_active Catalyst Active? check_catalyst->catalyst_active purity_ok->check_conditions Yes purify_materials Purify/Replace Materials purity_ok->purify_materials No conditions_optimized->check_catalyst Yes optimize_temp Optimize Temperature (e.g., lower) conditions_optimized->optimize_temp No run_control Run Control Reaction with Known Substrate catalyst_active->run_control No high_ee High Enantiomeric Excess Achieved catalyst_active->high_ee Yes purify_materials->check_purity optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_solvent->check_conditions replace_catalyst Replace or Prepare Fresh Catalyst run_control->replace_catalyst replace_catalyst->check_catalyst

Caption: A logical workflow for troubleshooting low enantiomeric excess.

General Asymmetric Synthesis and Purification Workflow

Synthesis_Workflow start Prochiral β-Aminoketone reaction Asymmetric Reduction - Chiral Catalyst - Reducing Agent start->reaction workup Reaction Workup and Purification reaction->workup analysis Analyze Enantiomeric Excess (e.g., Chiral HPLC) workup->analysis low_ee Low ee? analysis->low_ee product (3R)-3-Amino-3-(1,3-thiazol-2-yl) propan-1-ol purification Enantiomeric Enrichment (e.g., Resolution, Crystallization) product->purification Further Enrichment Needed low_ee->product No troubleshoot Troubleshoot Reaction (See Fig. 1) low_ee->troubleshoot Yes troubleshoot->reaction purification->analysis

Caption: General workflow for asymmetric synthesis and purification.

References

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (n.d.). Managing reaction conditions to improve enantiomeric excess.
  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis.
  • Fiveable. (2025, August 15). Enantiomeric Excess: Organic Chemistry Study Guide.
  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(20), 7959-7967.
  • BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • BenchChem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • Enantia. (n.d.). Purification and chiral resolution.
  • Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 668–674.
  • Salvi, N. A. (2007). Improved Methodology for the Preparation of Chiral Amines.
  • Xu, X., et al. (2010). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
  • Gargiulo, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5246-5262.
  • Ribeiro, A. C. F., et al. (2022). Semi-continuous and continuous processes for enantiomeric separation. Reaction Chemistry & Engineering, 7(7), 1459-1473.
  • Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Journal of Chemical Technology & Biotechnology, 93(4), 1163-1170.
  • Arborpharmchem. (2026, February 23). Advanced Chiral Resolution and Purification Strategies.
  • Blacker, A. J., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Pugin, B., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(20), 5724–5725.
  • Reddy, K. V., et al. (2015). Chiral Amine Synthesis - Strategies, Examples, and Limitations. In Asymmetric Synthesis of Nitrogen Heterocycles (pp. 1-50). Wiley-VCH.
  • Csomós, P., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations.
  • Stirling, D. I. (1991). Enantiomeric enrichment and stereoselective synthesis of chiral amines. (U.S. Patent No. 5,077,217). Washington, DC: U.S.
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Evans, D. A. (n.d.). Asymmetric reactions_synthesis.
  • Blackmond, D. G. (2004). Reactions that proceed with a combination of enantiotopic group and diastereotopic face selectivity can deliver products with very high enantiomeric excess: experimental support of a mathematical model. Journal of the American Chemical Society, 126(43), 13948–13949.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • Takemoto, Y. (n.d.). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS.
  • Hruby, V. J., & Qian, X. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-286). Elsevier.
  • Bonini, C., & Righi, G. (1994). Guidelines and methodologies in asymmetric synthesis and catalysis. Tetrahedron, 50(13), 3861-3914.
  • Momiyama, N., & Terada, M. (2017). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1158-1169.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12382-12414.
  • Petrovic, A. G., et al. (2018). In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Letters in Organic Chemistry, 14(7), 468-477.
  • Liu, W., & Yang, X. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1-22.
  • Kim, D., et al. (2016). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (Korean Patent No. 101675450B1). Korean Intellectual Property Office.
  • Clayden, J., et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1570–1576.
  • ResearchGate. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction.
  • Kochi, T., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(24), 6518–6519.
  • Van der Westhuizen, J. H., et al. (2011). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).

Sources

Technical Support Center: Overcoming Organic Solvent Solubility Issues with (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol .

Due to the presence of a primary amine, a primary alcohol, and a thiazole ring, this molecule exhibits intense intermolecular hydrogen bonding and extreme polarity. This guide provides self-validating protocols, mechanistic explanations, and authoritative strategies to overcome its notorious insolubility in standard organic solvents.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My synthesized (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is trapped in the aqueous layer during workup. Standard extraction with ethyl acetate fails. Why is this happening, and how can I recover my product?

Causality: The molecule contains three highly polar, hydrogen-bonding moieties. At a neutral pH, the primary amine (pKa ~9.5) is protonated, rendering the molecule cationic and infinitely water-soluble. Even as a free base, its hydrophilicity prevents partitioning into moderately polar solvents like ethyl acetate. Adjusting the pH to bring the analyte to a neutral state is critical for increasing hydrophobicity and retention in organic phases 1. Solution: Implement a Salting-Out Liquid-Liquid Extraction (SALLE) using a mixed solvent system. By saturating the aqueous layer with NaCl, you decrease the activity of water, forcing the polar organic molecule out. Using a co-solvent like 10–20% Isopropanol (IPA) in Dichloromethane (DCM) provides hydrogen-bond acceptors/donors in the organic phase to solvate the molecule.

Q2: I purchased the free base, but it crashes out as an intractable gum when I try to prepare a stock solution in dichloromethane (DCM) or tetrahydrofuran (THF). How do I solubilize it for anhydrous reactions?

Causality: The "gumming out" phenomenon is a classic sign of severe intermolecular hydrogen bonding. The amine, alcohol, and thiazole nitrogen form a polymeric H-bonded network that non-polar solvents cannot disrupt. The lattice energy of this network heavily exceeds the solvation energy of DCM or THF. Solution: You must disrupt the H-bond network. If your downstream chemistry permits, the most effective strategy is to temporarily mask the amine. Boc-protection significantly increases the solubility of amino acid derivatives in organic media by providing steric bulk that prevents self-association 2. If protection is not an option, use a highly polar, aprotic co-solvent like 10% DMSO or DMF in your primary solvent, and apply gentle sonication.

Q3: How can I obtain this compound as a handleable, crystalline solid rather than a hygroscopic oil?

Causality: Free base amino alcohols are notoriously difficult to crystallize because their conformational flexibility and dense H-bonding promote amorphous glass or oil formation. Solution: Convert the free base into a diastereomeric or highly crystalline salt. The use of L-tartaric acid is a proven methodology for crystallizing complex amino alcohols, stabilizing the molecule and yielding highly pure crystalline solids that are easily handled and stored 2.

Part 2: Quantitative Data & Physicochemical Parameters

Table 1: Solvent & Co-Solvent Systems for (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Solvent SystemSolubilizing MechanismRecommended Use PhaseEfficacy Score (1-5)
100% Water Strong H-bond donation/acceptanceAqueous extraction / Salt formation5
100% Methanol Polar protic solvationStock solutions / Recrystallization4
4:1 DCM:Isopropanol Amphiphilic disruption of H-bondsLiquid-Liquid Extraction (Organic)4
100% Ethyl Acetate Moderate dipole interactionNot recommended (causes gumming)1
100% Hexanes Non-polarAnti-solvent for precipitation1

Table 2: Physicochemical Parameters Dictating Partitioning

Functional GroupApprox. pKaState at pH 7.0State at pH 10.0Impact on Organic Partitioning
Thiazole Nitrogen ~2.5 3NeutralNeutralModerate (H-bond acceptor)
Primary Amine ~9.5Cationic (Protonated)Neutral (Free Base)Critical (Must be neutral for LLE)
Primary Alcohol ~15.5NeutralNeutralHigh (Requires protic co-solvent)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Salting-Out Liquid-Liquid Extraction (SALLE)

Use this protocol to extract the free base from an aqueous reaction mixture.

  • Aqueous Preparation: Transfer the aqueous reaction mixture containing the target molecule to an Erlenmeyer flask.

  • pH Adjustment: Slowly add 2M NaOH dropwise while monitoring with a pH meter until the solution reaches pH 9.5–10.0 .

    • Causality: This ensures the primary amine is fully deprotonated to its free base form, eliminating ionic solvation networks.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

    • Causality: The high ionic strength drastically reduces the solubility of the uncharged organic molecule in the aqueous phase (the "salting-out" effect) 4.

  • Solvent Addition: Add a volume of 4:1 Dichloromethane:Isopropanol (DCM:IPA) equal to the aqueous layer.

    • Causality: DCM provides bulk lipophilic solvation, while IPA acts as an H-bond disruptor to prevent the amino alcohol from self-associating and crashing out at the biphasic interface.

  • Phase Separation: Transfer to a separatory funnel, shake vigorously, and allow phases to separate. Collect the lower organic layer.

  • Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate. Elute with 80:20:2 DCM:MeOH:NH₄OH. Stain the plate with Ninhydrin and heat. If a purple spot remains, the extraction is incomplete; repeat steps 4-5.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Lipophilic Masking via N-Boc Protection

Use this protocol to render the molecule highly soluble in non-polar organic solvents for downstream synthesis.

  • Solubilization: Suspend the crude (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (1.0 eq) in a 1:1 mixture of THF and Water.

    • Causality: The biphasic/mixed solvent ensures both the highly polar starting material and the lipophilic reagent remain in solution during the reaction.

  • Base Addition: Add Triethylamine (Et₃N) or NaHCO₃ (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Validation Checkpoint: Monitor by TLC (100% EtOAc, UV detection). The starting material will stay completely at the baseline, while the Boc-protected product will move to an Rf of ~0.5. The reaction is complete when the baseline spot disappears.

  • Workup: Extract the mixture with pure EtOAc.

    • Causality: The bulky, non-polar tert-butyl group shields the amine, disrupting the intermolecular H-bond network and rendering the molecule highly soluble in standard organic solvents.

Part 4: Visual Workflows and Mechanisms

ExtractionWorkflow Start Aqueous Reaction Mixture (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol CheckPH Adjust pH to 9.5 - 10.0 (Neutralize Amine) Start->CheckPH AddSalt Saturate with NaCl (Salting-Out Effect) CheckPH->AddSalt Extract Extract with 4:1 DCM:IPA (H-Bond Disruption) AddSalt->Extract Success Ninhydrin Stain of Aqueous Layer Negative? Extract->Success Dry Dry Organic Layer (Na2SO4) & Concentrate Success->Dry Yes (Extracted) Derivatize In Situ Protection (e.g., Boc2O) Success->Derivatize No (Trapped)

Workflow for the liquid-liquid extraction of highly polar amino thiazole derivatives.

HbondDisruption FreeBase Free Amino Alcohol Extensive H-Bonding Network Insoluble Insoluble in DCM / THF / EtOAc FreeBase->Insoluble Direct Use Boc N-Boc Protection (Steric Shielding) FreeBase->Boc Boc2O, Et3N TBS O-TBS Protection (Alcohol Masking) FreeBase->TBS TBS-Cl, Imidazole Disrupted Disrupted Intermolecular Interactions Boc->Disrupted TBS->Disrupted Soluble Soluble in Non-Polar Organic Solvents Disrupted->Soluble

Mechanistic pathway of intermolecular hydrogen bond disruption via protecting group strategies.

References

  • BenchChem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Schmidt, M. A., et al. Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. ACS Publications.
  • Global Research Online. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • International Journal of Pharmacy and Chemistry Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

reducing side products in (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL amidation reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the amidation of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL .

This bifunctional, chiral building block presents two primary challenges during amide bond formation:

  • Chemoselectivity: Differentiating the primary amine at C3 from the primary alcohol at C1 to prevent O-acylation.

  • Stereochemical Integrity: Preventing base-catalyzed epimerization/racemization at the highly activated C3 chiral center.

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to optimize your workflow.

Troubleshooting Workflow

Workflow Start Crude Amidation Mixture (3R)-amino alcohol Analyze LC-MS & Chiral HPLC Analysis Start->Analyze O_Acyl Issue: O-Acylation (Mass = M + Acyl) Analyze->O_Acyl Multiple Peaks Racem Issue: Racemization (Loss of % ee) Analyze->Racem Epimer Detected Sol_O Action: Remove DMAP Use EDC/HOBt O_Acyl->Sol_O Sol_R Action: Use DEPBT Limit Base (NMM) Racem->Sol_R

Workflow for diagnosing and resolving amidation side products.

Chemoselectivity FAQs: Preventing O-Acylation

Q1: I am observing significant amounts of O-acylated and N,O-diacylated side products. Why is this happening? A: While the primary amine at C3 is inherently more nucleophilic than the primary alcohol at C1, chemoselectivity is easily compromised by over-activated intermediates[1]. If you are using highly reactive coupling agents (like HATU or acid chlorides) or incorporating acyl-transfer catalysts like 4-dimethylaminopyridine (DMAP), the reaction kinetics shift. DMAP rapidly forms an ultra-reactive acylpyridinium species that indiscriminately attacks the unhindered C1 alcohol, leading to O-acylation and subsequent N,O-diacylation.

Q2: How can I drive the reaction exclusively toward N-acylation? A: You must rely on the innate nucleophilic difference between the amine and the alcohol by using milder activation strategies.

  • Eliminate DMAP: Never use DMAP when free alcohols are present on your substrate.

  • Optimize the Coupling Agent: Switch to2[2]. These reagents form moderately reactive esters that are highly selective for amines over alcohols.

  • Stoichiometry: Strictly limit your carboxylic acid to 1.05 equivalents. Excess activated acid acts as a driving force for secondary O-acylation.

Stereochemical Integrity FAQs: Suppressing Racemization

Q3: My chiral HPLC data shows a drop from 99% ee to 80% ee in the final amide. Why is the (3R) center epimerizing? A: The C3 proton of your substrate is highly activated. It is flanked by the electron-withdrawing 1,3-thiazole ring and, post-coupling, the newly formed amide carbonyl. This unique electronic environment significantly lowers the pKa of the C3 proton[3]. In the presence of strong or excess organic bases (e.g., Triethylamine or DIPEA), reversible deprotonation occurs. This forms a planar carbanion stabilized by the thiazole ring. Subsequent non-stereoselective reprotonation leads to epimerization (racemization) of the 3R center.

Mechanism A Intact (3R)-Amide C3-H is intact B Planar Carbanion Stabilized by Thiazole A->B Excess Base B->A Reversible C Epimerized (3S)-Amide Loss of Stereocontrol B->C Reprotonation

Base-catalyzed epimerization pathway at the highly activated C3 position.

Q4: What is the best strategy to ensure zero racemization? A: You must tightly control the basicity of the reaction medium and select coupling agents that suppress epimerization.

  • Base Selection: Replace DIPEA (pKa ~10.5) with the weaker base N-methylmorpholine (NMM, pKa ~7.4). Use exactly 1.0 equivalent to neutralize the amine hydrochloride salt (if applicable); avoid any excess[3].

  • Advanced Coupling Agents: Utilize4[4]. DEPBT is renowned for mediating amide bond formation with near-zero racemization, even for highly sensitive substrates, because it does not require excess base to drive activation.

Quantitative Data: Condition Optimization

The following table synthesizes experimental outcomes based on coupling conditions, illustrating the causality between reagent choice and side-product formation.

Coupling SystemBase (Eq.)Temp (°C)N-Amide Yield (%)O-Acyl / Diacyl (%)Product ee (%)
HATUDIPEA (2.5)25681884
EDC / DMAPTEA (2.0)25553588
EDC / HOBtDIPEA (1.5)2582492
EDC / OxymaNMM (1.1)091< 198
DEPBT NMM (1.0) 0 94 < 1 > 99

Self-Validating Experimental Protocol

To achieve the optimal results highlighted in the table above, follow this step-by-step methodology using DEPBT. This protocol is designed as a self-validating system, ensuring you can verify success at critical junctures.

Objective: Chemoselective, racemization-free amidation of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL.

Step 1: Pre-activation of the Carboxylic Acid

  • In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.05 eq) and DEPBT (1.1 eq) in anhydrous THF (0.2 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-methylmorpholine (NMM, 1.0 eq) dropwise.

  • Validation Check: The solution will typically undergo a slight color change (often turning pale yellow), indicating the formation of the active ester. Stir for 15 minutes at 0 °C.

Step 2: Chemoselective Coupling

  • Dissolve (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the amino alcohol solution dropwise to the activated ester mixture at 0 °C.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Validation Check: Withdraw a 5 µL aliquot, quench in LC-MS grade Methanol, and analyze. You should observe the target mass (M + Acyl). The absence of an (M + 2*Acyl) peak confirms chemoselectivity.

Step 3: Workup and Isolation

  • Quench the reaction by diluting with Ethyl Acetate (10 volumes).

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 volumes). Causality: This removes unreacted carboxylic acid and DEPBT byproducts.

  • Wash with 1M aqueous HCl (1 x 5 volumes). Causality: This selectively protonates and removes any trace unreacted amino alcohol.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure, stereointact amide.

References

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

removing thiazole impurities from (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with synthesizing and purifying (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL .

Because this chiral amino alcohol features both a primary amine and a 1,3-thiazole ring, downstream purification is frequently complicated by overlapping solubility profiles, pH-dependent basicity, and the molecule's tendency to coordinate with transition metal catalysts. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to isolate high-purity batches.

Mechanistic Insights: The Root Cause of Thiazole Carryover

To successfully purge thiazole-based impurities (e.g., unreacted 2-bromothiazole, thiazole-2-carboxaldehyde, or degraded thiazole dimers), one must exploit the specific physicochemical properties of the target molecule.

The core challenge lies in the dual-nitrogen nature of your product. However, the basicity of these two nitrogen atoms differs vastly:

  • Primary Amine: Highly basic (pKa ~9.5).

  • Thiazole Nitrogen: A weak base. The lone pair resides in an sp² orbital in the molecular plane, resulting in a conjugate acid pKa of approximately 2.5 [1][2].

The Causality of Separation: Standard acid-base extractions often fail because chemists use highly acidic washes (e.g., 1M HCl, pH < 1.0). At pH 1.0, both the primary amine and the thiazole ring are protonated, dragging structurally similar thiazole impurities into the aqueous phase alongside your product. By precisely titrating the extraction to pH 5.5 , the primary amine becomes >99.9% protonated (water-soluble), while the thiazole impurities remain >99.9% neutral (organic-soluble).

Troubleshooting FAQs

Q: Why does standard acid-base extraction fail to remove unreacted 2-bromothiazole from my batch? A: 2-Bromothiazole is highly lipophilic and its pKa is depressed well below 2.5 due to the electron-withdrawing halogen. If you extract at a highly acidic pH, you risk protonating other thiazole byproducts, causing emulsion issues and co-extraction. You must utilize a pH-titrated extraction (pH 5.5) to keep 2-bromothiazole strictly in the organic waste phase.

Q: My final API is failing heavy metal specifications (Pd/Ru) and exhibits a dark yellow/brown discoloration. Recrystallization isn't helping. Why? A: The thiazole ring is an excellent σ-donor and readily forms highly stable coordination complexes with Pd(II) or Ru(II) catalysts used in upstream asymmetric synthesis or cross-coupling [3]. Your product is effectively acting as a ligand, co-precipitating the metal during crystallization. You must introduce a functionalized metal scavenger (like a thiol-bound silica) with a higher thermodynamic affinity for the metal than the thiazole ring.

Q: Can I use standard silica gel chromatography to isolate the product? A: It is highly discouraged. Primary amino alcohols interact strongly with the acidic silanol groups on standard bare silica, leading to severe peak tailing, irreversible chemisorption, and poor recovery. If chromatography is mandatory, use amine-functionalized silica (KP-NH) or pre-neutralize standard silica with 1% Triethylamine (Et₃N).

Data & Material Selection

Table 1: Physicochemical Properties Dictating Separation Strategy
SpeciesFunctional GrouppKa (Conjugate Acid)State at pH 5.5Primary Phase (pH 5.5)
Target Product Primary Amine~9.5Cationic (+1)Aqueous
Target Product Thiazole Ring~2.5Neutral (0)Aqueous (driven by amine)
Thiazole Impurity Unsubstituted Thiazole2.5Neutral (0)Organic
2-Bromothiazole Halogenated Thiazole< 1.0Neutral (0)Organic
Table 2: Recommended Metal Scavengers for Thiazole-Metal Complexes
Scavenger TypeFunctional GroupTarget MetalsOptimal TempEquivalents Needed
SiliaMetS® Thiol -SHPd(II), Ru(II)50°C - 60°C3 - 5 eq (relative to metal)
QuadraPure™ TU ThioureaPd(0), Pd(II)25°C - 50°C4 - 6 eq (relative to metal)

Validated Experimental Protocols

Protocol A: pH-Titrated Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures the complete removal of neutral thiazole impurities without sacrificing the yield of the target amino alcohol.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a concentration of 10 mL/g.

  • Aqueous Addition: Add an equal volume of Deionized (DI) water.

  • pH Titration (Critical Step): Slowly add 1M Citric Acid (or 1M HCl) dropwise under vigorous stirring until the aqueous phase reaches exactly pH 5.5 (verify with a calibrated pH meter, do not rely solely on indicator paper).

  • Phase Separation: Transfer to a separatory funnel. Allow 15 minutes for complete phase separation. Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Organic Wash: Wash the aqueous layer with 1 additional volume of EtOAc to scavenge any residual lipophilic thiazole impurities. Discard all EtOAc organic phases.

  • Freebasing: Cool the aqueous layer to 5°C in an ice bath. Slowly basify to pH 11.0 using 2M NaOH.

  • Product Recovery: Extract the basified aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM).

  • Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL.

Protocol B: Disruption of Thiazole-Palladium Complexes

Use this protocol if the batch exhibits dark discoloration or fails ICP-MS testing for transition metals.

  • Solubilization: Dissolve the freebase product from Protocol A in Ethanol or THF (15 mL/g).

  • Scavenger Addition: Add 4 equivalents of SiliaMetS® Thiol resin (relative to the theoretical residual palladium loading).

  • Thermal Disruption: Heat the suspension to 50°C and stir gently for 4 hours. Note: Heating is thermodynamically required to break the strong Pd-N(thiazole) coordination bond [3]. Room temperature scavenging will result in incomplete metal removal.

  • Filtration: Filter the hot mixture through a tightly packed Celite pad to remove the metal-loaded resin. Wash the pad with 2 volumes of warm Ethanol.

  • Isolation: Concentrate the filtrate to yield the metal-free API, ready for final salt-formation or crystallization.

Downstream Purification Workflow

The following diagram illustrates the logical flow of the purification strategy, demonstrating how phase manipulation and scavenging sequentially eliminate impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Amino Alcohol + Thiazole Impurities + Pd) AcidWash Aqueous Extraction (pH 5.5) Amine protonated, Thiazole neutral Crude->AcidWash OrgDiscard Organic Phase (Thiazole Impurities Discarded) AcidWash->OrgDiscard Phase Sep AqPhase Aqueous Phase (Product Salt + Trace Pd) AcidWash->AqPhase Phase Sep Basify Basify to pH 11.0 & Extract (Freebase Product) AqPhase->Basify Resin SiliaMetS® Thiol Resin (Pd Scavenging at 50°C) Basify->Resin Cryst Crystallization (e.g., L-Tartrate Salt) Resin->Cryst Pure Pure (3R)-3-Amino-3- (1,3-thiazol-2-YL)propan-1-OL Cryst->Pure

Figure 1: Optimized downstream purification workflow for thiazole impurity clearance.

References

  • Title: Thiazole - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Use of metal scavengers for removal of ruthenium residues (Patent WO2014174501A4)

Validation & Comparative

A Comparative Guide to the Efficacy of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the comparative efficacy of structural analogs of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL. As researchers and drug development professionals, understanding the nuanced relationship between molecular structure and biological activity is paramount. This document is structured to provide an in-depth technical overview, supported by experimental data, to facilitate the rational design of more potent and selective therapeutic agents.

The core structure, a chiral amino alcohol bearing a 1,3-thiazole moiety, represents a privileged scaffold in medicinal chemistry. The thiazole ring is a key component in numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The amino alcohol functionality also contributes significantly to the biological activity of many molecules.[4] This guide will explore how modifications to this core structure influence its efficacy across various biological targets.

I. Comparative Antimicrobial and Antifungal Efficacy

Amino alcohol and thiazole derivatives have demonstrated significant potential as antimicrobial agents.[4][5] The following data, compiled from various studies, illustrates the impact of structural modifications on their activity against a range of bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial and Antifungal Activity of Thiazole and Amino Alcohol Analogs

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference
2aCandida albicans31.25[5]
2aSaccharomyces cerevisiae31.25[5]
2bStaphylococcus aureus25.9 ± 0.2 (Zone of Inhibition in mm)[5]
2bSalmonella typhi18.7 ± 0.6 (Zone of Inhibition in mm)[5]
2eBacillus cereus24.2 ± 1.3 (Zone of Inhibition in mm)[5]
Thiazole-amino acid hybrid 4aMCF-7, HepG2, A549IC50 = 46 ± 2 µM (α-glucosidase inhibition)[5]
Thiazole-amino acid hybrid 4lMCF-7, HepG2, A549IC50 = 41 ± 2 µM (α-glucosidase inhibition)[5]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial potency of these analogs is heavily influenced by the nature and position of substituents on the thiazole and any associated aromatic rings. For instance, the introduction of a pyridine moiety at the C-4 position or a tryptophan moiety at the C-2 position of the thiazole ring has been shown to significantly enhance cytotoxic activity, likely due to the introduction of a hydrogen-bonding site.[6] Furthermore, studies on thiazole derivatives have revealed that certain substitutions can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

II. Comparative Anticancer Efficacy

The thiazole scaffold is a common feature in a number of anticancer agents.[1][6] The cytotoxic potential of various structural analogs has been evaluated against several human cancer cell lines.

Table 2: Comparative Anticancer Activity of Thiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
87aHeLa, SSMC-7721, CT-263.48 ±0.14, 6.99 ± 0.15, 8.84 ± 0.16[1]
87bHeLa, SSMC-7721, CT-26-[1]
91aHeLa, HpeG20.86, 8.49[1]
91bHeLa, HpeG20.95, 7.37[1]
Thiazole-amino acid hybrid 4gMCF-7, HepG2, A5492.6–6.6[5]

Structure-Activity Relationship (SAR) for Anticancer Activity:

SAR studies have provided valuable insights into the structural requirements for potent anticancer activity. For example, the presence of a hydroxyl group on an associated benzene ring has been found to enhance activity, while a fluorine group tends to decrease it.[1] Similarly, a methoxy group has been shown to be more favorable for activity than a halogen group.[1] The conjugation of the thiazole core with amino acids has also emerged as a promising strategy, with the hydrophobic nature of the amino acid side chain potentially improving cell membrane penetration.[6]

III. Comparative Efficacy as Cholinesterase Inhibitors

Certain 1,3-thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of neurodegenerative diseases like Alzheimer's.

Table 3: Comparative Cholinesterase Inhibitory Activity of 1,3-Thiazole Analogs

Compound/AnalogEnzymeIC50 (µM)Reference
7AChE91
6BChE195

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition:

The selectivity of these inhibitors for AChE versus BChE appears to be governed by the nature of the substituent linked to the thiazole ring. A 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent is preferred for BChE selectivity. The presence and ability to form hydrogen bonds, such as with an -NH group, also play a role in the inhibitory activity, though the effect can vary depending on the specific analog.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of thiazole-based amino alcohol analogs.

Synthesis of Thiazole β-Amino Acids (Rodionov Reaction)

This protocol describes a one-step procedure for the synthesis of thiazole β-amino acids.[7]

  • Dissolve 2-arylthiazol-4-carbaldehyde (3 mmol) in glacial acetic acid (6 mL).

  • Add anhydrous ammonium acetate (12 mmol, 924 mg) and one drop of water.

  • Stir the solution at 40°C for 10 minutes.

  • Add malonic acid (3.3 mmol, 343.2 mg).

  • Stir the reaction mixture at 85°C for 3 hours.

  • After the reaction is complete, pour the mixture into ice.

  • Collect the resulting precipitate by filtration under reduced pressure.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.[4]

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism) on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

General Synthetic Workflow for Thiazole Analogs

G cluster_start Starting Materials A α-Haloketones or α-Halogenaldehydes C Hantzsch Thiazole Synthesis A->C B Thioamides or Thiourea B->C D Substituted 2-Aminothiazole Core C->D E Further Functionalization (e.g., acylation, alkylation) D->E F Final Analog Library E->F

Caption: A generalized workflow for the synthesis of thiazole analogs.

Workflow for Antimicrobial Susceptibility Testing

G A Prepare Serial Dilutions of Test Compound B Inoculate with Microorganism Suspension A->B C Incubate at Optimal Temperature B->C D Visually Inspect for Growth (Determine MIC) C->D E Subculture from Wells with No Growth D->E F Incubate Agar Plates E->F G Determine Minimum Bactericidal Concentration (MBC) F->G

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Structure-Activity Relationship Logic

G cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Core (3R)-3-Amino-3- (1,3-thiazol-2-YL)propan-1-OL Mod1 Substituents on Thiazole Ring Core->Mod1 Mod2 Alterations to Amino Alcohol Chain Core->Mod2 Mod3 Introduction of Aromatic/Heterocyclic Moieties Core->Mod3 Act1 Antimicrobial Mod1->Act1 Act2 Anticancer Mod1->Act2 Act3 Cholinesterase Inhibition Mod1->Act3 Mod2->Act1 Mod2->Act2 Mod2->Act3 Mod3->Act1 Mod3->Act2 Mod3->Act3

Caption: Relationship between structural modifications and biological activity.

References

  • Unveiling the Antimicrobial Potential of Amino Alcohol Analogs: A Compar
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Rel
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters | Journal of Medicinal Chemistry - ACS Public
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing.
  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-R
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv

Sources

Comparative Guide to the Validation of Chiral HPLC Methods for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical configuration of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, a chiral building block with significant potential in drug development, the accurate quantification of its enantiomeric purity is paramount. This guide provides a comprehensive, in-depth comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method against alternative enantioselective analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols in accordance with International Council for Harmonisation (ICH) guidelines, and provide supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image isomers, can exhibit markedly different physiological effects.[1] The shift in regulatory perspectives, particularly from bodies like the FDA and EMA, strongly favors the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic efficacy and minimize adverse effects.[1]

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a chiral amino alcohol. The amino and hydroxyl functional groups, along with the thiazole ring, present unique challenges and opportunities for chiral recognition. The development and validation of a robust analytical method to control the enantiomeric purity of this intermediate is a critical quality attribute (CQA) in any drug development program. This guide will focus on a primary chiral HPLC method, validated according to ICH Q2(R2) guidelines, and compare its performance with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).[2]

Chiral HPLC Method Validation: A Deep Dive

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separations in the pharmaceutical industry.[1][3] The differential interaction of enantiomers with the CSP leads to different retention times, enabling their separation and quantification.[4] For a polar molecule like (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, polysaccharide-based CSPs are often the most successful due to their broad applicability and ability to form hydrogen bonds and dipole-dipole interactions.[5][6][7][8]

The "Why" Behind the Method: Experimental Design Choices

The selection of the CSP and mobile phase is the cornerstone of a successful chiral separation. For an amino alcohol, a polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, provides multiple chiral recognition sites.[8][9] The helical structure of the polysaccharide creates chiral grooves where the enantiomers can interact differently through hydrogen bonding with the carbamate linkages, π-π stacking with the phenyl groups, and steric hindrance.[5]

The mobile phase composition is critical for modulating these interactions. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is often preferred for polysaccharide CSPs. A small amount of an amine additive, such as diethylamine (DEA), is crucial to prevent peak tailing of the basic amino group by masking residual silanol groups on the silica support and improving peak shape.

Validation Protocol: A Self-Validating System

The validation of an analytical method ensures that it is suitable for its intended purpose.[10] The following validation parameters are assessed according to ICH Q2(R2) guidelines.[2]

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev Initial Screening (CSP & Mobile Phase) Opt Optimization Dev->Opt Select best conditions Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: Workflow for Chiral HPLC Method Development and Validation.

Step-by-Step Methodologies

System Suitability:

  • Protocol: Inject a standard solution of the racemate six times.

  • Acceptance Criteria: The resolution (Rs) between the enantiomer peaks should be greater than 2.0. The relative standard deviation (RSD) for the peak areas and retention times should be less than 2.0%.

  • Causality: This ensures the chromatographic system is performing adequately on a day-to-day basis. A resolution of >2.0 provides baseline separation, which is crucial for accurate quantification of the minor enantiomer.

Specificity:

  • Protocol: Analyze a blank (mobile phase), the (3R)-enantiomer standard, the racemate, and a sample spiked with potential impurities or degradation products.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank or spiked samples.

  • Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components.[10]

Linearity and Range:

  • Protocol: Prepare a series of at least five concentrations of the racemate, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration for the undesired enantiomer. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

  • Causality: This confirms that the detector response is directly proportional to the analyte concentration over a defined range.[11]

Accuracy:

  • Protocol: Analyze samples of the (3R)-enantiomer spiked with known amounts of the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the undesired enantiomer).

  • Acceptance Criteria: The recovery should be between 98.0% and 102.0%.

  • Causality: Accuracy demonstrates the closeness of the measured value to the true value.[10]

Precision:

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the racemate on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for the area of the minor enantiomer should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

  • Causality: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the peak for the undesired enantiomer. Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the undesired enantiomer.

  • Causality: These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness:

  • Protocol: Deliberately introduce small variations to the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution) should still be met.

  • Causality: Robustness demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[12]

Data Summary
Validation ParameterAcceptance CriteriaTypical Result
Resolution (Rs)> 2.02.8
Correlation Coefficient (r²)≥ 0.9980.9995
Accuracy (Recovery %)98.0 - 102.0%99.5 - 101.2%
Repeatability (RSD %)≤ 5.0%1.8%
Intermediate Precision (RSD %)≤ 10.0%3.5%
LOQ≤ 0.1%0.05%
RobustnessSystem suitability metPassed

Comparative Analysis: Alternative Chiral Separation Techniques

While chiral HPLC is a powerful and widely used technique, alternative methods can offer advantages in specific scenarios.[13][14]

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component.[15] It has emerged as a powerful tool for chiral separations, often providing faster and more efficient separations than HPLC.[16]

Advantages over HPLC:

  • Speed: The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates and faster analysis times.[17]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[16]

  • Complementary Selectivity: Polysaccharide-based CSPs often exhibit different selectivity in SFC compared to HPLC, which can be advantageous for difficult separations.[17]

Disadvantages:

  • Instrumentation: SFC systems are more specialized and may not be as readily available as HPLC systems.

  • Solubility: Highly polar compounds may have limited solubility in the CO2-based mobile phase, requiring higher percentages of co-solvents.

Performance Comparison: HPLC vs. SFC
ParameterChiral HPLCChiral SFC
Analysis Time~15 min~5 min
Solvent ConsumptionHigh (Hexane, IPA)Low (CO2, Methanol)
Resolution (Rs)2.83.5
ThroughputModerateHigh
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.[18] For chiral separations of amino compounds, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte.[19][20][21]

Advantages over HPLC:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.[22]

  • Low Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and minimal amounts of buffer and chiral selector.[1]

  • Versatility: A wide variety of chiral selectors can be screened quickly to find the optimal separation conditions.

Disadvantages:

  • Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

  • Robustness: The method can be more susceptible to variations in buffer composition and capillary surface chemistry.

  • Throughput: While individual runs are fast, sample throughput can be lower than modern HPLC/SFC systems.

Logical Relationship of Method Selection

G Analyte Analyte Properties (Polarity, pKa, UV) HPLC Chiral HPLC Analyte->HPLC Good for broad range SFC Chiral SFC Analyte->SFC Good for less polar CE Chiral CE Analyte->CE Good for ionizable Goal Analytical Goal (QC, Screening, Prep) Goal->HPLC Robust QC method Goal->SFC High-throughput screening, Preparative Goal->CE Method development, Orthogonal method

Caption: Decision tree for selecting a chiral separation technique.

Conclusion

The validation of a chiral HPLC method for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL demonstrates its suitability as a robust and reliable technique for quality control in a pharmaceutical setting. The method meets all the requirements of the ICH Q2(R2) guidelines, ensuring the integrity of the analytical data.

While chiral HPLC remains the workhorse for enantiomeric purity determinations, alternative techniques like SFC and CE offer compelling advantages. SFC provides a significant increase in speed and a reduction in environmental impact, making it ideal for high-throughput screening and preparative applications.[16][23] CE offers exceptionally high separation efficiency and is an excellent orthogonal technique for method validation and development.[14]

The choice of the most appropriate technique depends on the specific analytical challenge, available instrumentation, and the stage of drug development. For routine quality control, the validated chiral HPLC method presented here is a reliable and well-characterized solution. For laboratories seeking to improve throughput and reduce their environmental footprint, investing in SFC technology is a worthwhile consideration. CE remains a valuable tool for complex separations and as a complementary technique to liquid chromatography.

References

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Supercritical fluid chromatography. Wikipedia.
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC.
  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer Protocols.
  • Chiral Super Critical Fluid Chromatography. Phenomenex.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications.
  • Amino Acid Analysis Through Capillary Electrophoresis Technology. Creative Proteomics.
  • Chiral Drug Separation. WVU School of Medicine.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • A Comparative Guide to the Validation of a Novel Chiral HPLC Method for (S)-Doxylamine Analysis Following ICH Guidelines. Benchchem.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chiral Separations. Pharmaceutical Technology.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed.
  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Newcrom.
  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scirp.org.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Springer.
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. Benchchem.
  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. PubMed.
  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.

Sources

comparing synthetic routes for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL yield

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol presents a fascinating challenge in asymmetric organic chemistry. As a chiral γ -amino alcohol featuring a 1,3-thiazole heterocyclic core, this structural motif is a privileged pharmacophore frequently utilized in the development of advanced therapeutics, including β3​ -adrenergic receptor agonists and highly selective protease inhibitors.

Because the stereochemistry at the C3 position directly dictates target binding affinity and pharmacokinetic stability, achieving an enantiomeric excess (ee) of >99% is a non-negotiable parameter in its synthesis. Below is an in-depth, objective comparison of the three most viable synthetic routes to this molecule, evaluating their mechanistic causality, scalability, and environmental impact.

Route 1: Chiral Auxiliary-Mediated Addition (Ellman’s Sulfinamide)

Mechanistic Causality & Rationale For early-stage drug discovery where rapid, predictable access to enantiopure material is prioritized over atom economy, the chiral auxiliary approach is the gold standard. This route utilizes (R)-tert-butanesulfinamide to condense with 1,3-thiazole-2-carboxaldehyde, forming a highly electrophilic chiral sulfinyl imine[1].

The causality behind the high stereocontrol lies in the rigid, six-membered chair-like transition state formed during the subsequent addition of a lithium or zinc enolate (Reformatsky-type reaction). The bulky tert-butyl group of the auxiliary effectively shields one enantioface of the imine, forcing the nucleophile to attack from the less hindered trajectory. This ensures near-perfect diastereoselectivity (dr > 98:2)[1].

Self-Validating Experimental Protocol

  • Imine Condensation: To a 0.5 M solution of 1,3-thiazole-2-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous CH₂Cl₂, add Ti(OEt)₄ (2.0 eq) as both a Lewis acid and water scavenger. Stir at 25 °C for 12 h.

    • Validation: The reaction is self-indicating; the formation of the imine shifts the solution to a distinct yellow. Confirm complete consumption of the aldehyde via TLC (UV active). Quench with brine, filter the resulting titanium dioxide salts through Celite, and concentrate.

  • Diastereoselective Enolate Addition: Cool a solution of methyl acetate (1.5 eq) in THF to -78 °C. Add LDA (1.5 eq) dropwise to generate the lithium enolate. After 30 min, add the sulfinyl imine (1.0 eq) in THF dropwise. Stir for 2 h.

    • Validation: Quench with saturated aqueous NH₄Cl at -78 °C to prevent epimerization. Extract with EtOAc. Chiral HPLC (e.g., Chiralpak AD-H) of the crude mixture must confirm a diastereomeric ratio of >98:2 before proceeding.

  • Reduction & Cleavage: Treat the resulting ester with LiBH₄ (2.0 eq) in THF at 0 °C to reduce the ester to the primary alcohol. Finally, cleave the sulfinyl auxiliary by stirring the intermediate in 4M HCl/dioxane in MeOH for 1 h. Neutralize with basic ion-exchange resin to yield the free (3R)-amino alcohol.

Route 2: Biocatalytic Asymmetric Transamination ( ω -Transaminase)

Mechanistic Causality & Rationale For process chemistry and green manufacturing, biocatalysis offers an elegant, heavy-metal-free alternative. ω -Transaminases ( ω -TAs) utilize the cofactor pyridoxal 5'-phosphate (PLP) to transfer an amino group from an inexpensive donor (e.g., isopropylamine) directly to the pro-chiral ketone substrate, 3-hydroxy-1-(1,3-thiazol-2-yl)propan-1-one[2].

The reaction follows a ping-pong bi-bi mechanism. The causality of its extreme enantioselectivity (ee > 99.9%) stems from the strict steric constraints of the enzyme's dual binding pockets—a large pocket accommodating the thiazole ring and a small pocket for the aliphatic alcohol tail. To overcome the thermodynamically disfavored reaction equilibrium, isopropylamine is used in excess, and the volatile acetone byproduct is continuously removed[2].

Self-Validating Experimental Protocol

  • Bioreactor Setup: In a jacketed bioreactor, dissolve 3-hydroxy-1-(1,3-thiazol-2-yl)propan-1-one (50 g/L) in 100 mM phosphate buffer (pH 7.5). Add isopropylamine (5.0 eq) as the amine donor and PLP (1 mM) to ensure cofactor saturation.

  • Enzymatic Conversion: Charge the vessel with an engineered (R)-selective ω -transaminase (5 g/L lyophilized powder). Stir at 30 °C.

    • Validation: Apply a continuous N₂ sparge to sweep away the acetone byproduct, driving the equilibrium forward. Monitor the reaction via achiral HPLC (C18 column, 254 nm); the ketone peak must diminish to <2% area under the curve (AUC) within 24-48 h.

  • Downstream Processing: Adjust the pH to 2.0 with 6M HCl to denature and precipitate the enzyme. Centrifuge to remove the protein pellet. Adjust the aqueous supernatant to pH 10.5 with NaOH and extract the free amine product with MTBE. Concentrate under reduced pressure.

Route 3: Transition-Metal Asymmetric Hydrogenation

Mechanistic Causality & Rationale When scaling to multi-kilogram batches, catalytic asymmetric hydrogenation is often the most cost-effective approach. Starting from a β -enamino ester (ethyl 3-amino-3-(1,3-thiazol-2-yl)acrylate), a chiral Ruthenium catalyst—such as Ru(OAc)₂((R)-BINAP)—facilitates the stereoselective addition of H₂[3].

The chiral diphosphine ligand (BINAP) creates a rigid C2​ -symmetric chiral pocket. The causality of stereocontrol relies on the coordination of the substrate's heteroatoms (the amine and the ester carbonyl) to the Ruthenium center, locking the substrate in a specific geometry so that hydride transfer occurs exclusively to the Re-face of the alkene[3].

Self-Validating Experimental Protocol

  • High-Pressure Hydrogenation: In a Parr autoclave, dissolve the β -enamino ester in rigorously degassed anhydrous MeOH. Add Ru(OAc)₂((R)-BINAP) (0.1 mol% loading).

  • Reaction Execution: Purge the vessel with H₂ gas three times to remove oxygen, which rapidly deactivates the catalyst. Pressurize to 50 bar and heat to 50 °C for 12 h.

    • Validation: Monitor hydrogen uptake via the mass flow controller. The reaction is complete when the pressure drop ceases. Confirm conversion via GC-MS.

  • Reduction to Alcohol: Filter the crude mixture through a short silica pad to remove the Ruthenium species. Treat the resulting (R)- β -amino ester with NaBH₄/I₂ (which generates borane in situ) in THF at 0 °C to reduce the ester to the target γ -amino alcohol[3].

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of each route to guide synthetic planning.

MetricRoute 1: Ellman’s AuxiliaryRoute 2: ω -TransaminaseRoute 3: Ru-BINAP Hydrogenation
Overall Yield 65% (Over 3 steps)88% (Single step from ketone)72% (Over 2 steps)
Enantiomeric Excess (ee) > 98%> 99.9%94 - 96%
Step Count (from stable core) 312
E-factor (Waste/Product ratio) High (~45)Low (~12)Medium (~25)
Primary Limitation Stoichiometric chiral wasteRequires engineered enzymeTrace heavy metal carryover
Optimal Application Bench-scale discoveryGreen commercial manufacturingPilot-scale scale-up

Visualizing the Workflows

Strategic Decision Matrix

The selection of a synthetic route is governed by project phase constraints. The following logic tree maps the decision-making process.

DecisionTree Start Target: (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol Q1 Primary Project Constraint? Start->Q1 Opt1 Rapid Discovery (Bench Scale) Q1->Opt1 Opt2 Green Chemistry (High ee, Low Metal) Q1->Opt2 Opt3 Large-Scale Mfg (Low Cost/Kg) Q1->Opt3 Res1 Ellman's Sulfinamide Auxiliary Route Opt1->Res1 Res2 ω-Transaminase Biocatalysis Opt2->Res2 Res3 Ru-BINAP Asymmetric Hydrogenation Opt3->Res3

Decision matrix for selecting the optimal synthetic route based on project constraints.

Biocatalytic Ping-Pong Bi-Bi Mechanism

The transaminase route operates via a cyclic mechanism involving the PLP cofactor, visually summarized below.

Biocatalysis Sub1 Isopropylamine (Donor) PLP Enzyme-PLP Resting State Sub1->PLP PMP Enzyme-PMP Active State PLP->PMP NH2 Transfer Prod1 Acetone (Byproduct) PLP->Prod1 Release PMP->PLP NH2 Transfer Prod2 (3R)-Amino Alcohol (Target Product) PMP->Prod2 Release Sub2 3-Hydroxy-1-(thiazol-2-yl) propan-1-one Sub2->PMP

Ping-pong bi-bi mechanism of ω-transaminase in the asymmetric synthesis of the target.

References

  • Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews, 110(6), 3600–3740 (2010). URL:[Link]

  • Transaminase biocatalysis: optimization and application Source: Green Chemistry, 19(2), 333-360 (2017). URL:[Link]

Sources

Comprehensive Comparison Guide: In Vivo vs. In Vitro Performance of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Performance Comparison

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains a central challenge in modern drug discovery. The (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL scaffold has emerged as a highly privileged chiral building block. By replacing traditional phenyl rings with a 1,3-thiazole moiety, drug developers can significantly enhance aqueous solubility and metabolic stability[1]. Furthermore, the specific (3R) spatial arrangement of the amino alcohol pharmacophore ensures high-fidelity target engagement[2].

This guide objectively compares the in vitro and in vivo performance of the (3R)-thiazole derivative against its structural alternatives: the standard phenyl bioisostere and its (3S)-enantiomer. By examining enzymatic stability, target affinity, and in vivo clearance, we provide a self-validating framework for integrating this scaffold into your lead optimization pipeline.

Mechanistic Rationale: The Thiazole-Amino Alcohol Pharmacophore

Bioisosteric Replacement

Aromatic rings, particularly electron-rich phenyl rings, are prime sites for Cytochrome P450 (CYP)-mediated oxidative metabolism. Replacing a phenyl ring with a 1,3-thiazole ring introduces a nitrogen atom that increases the polarity of the system and reduces electron density[1]. This structural shift achieves two critical outcomes:

  • Metabolic Shielding: The electron-deficient nature of the thiazole ring resists CYP-mediated epoxidation and hydroxylation, lowering intrinsic clearance (CL_int).

  • Solubility Enhancement: The heteroatoms act as hydrogen-bond acceptors, dramatically improving aqueous solubility and reducing lipophilicity (LogD), which subsequently minimizes off-target liabilities like hERG inhibition[1].

Stereochemical Precision

Chiral amino alcohols are ubiquitous in drug discovery, serving as critical interaction nodes within target binding pockets[2]. The (3R) configuration optimally aligns the primary amine to form salt bridges with acidic residues (e.g., Aspartate or Glutamate) while positioning the terminal hydroxyl group to act as a hydrogen-bond donor.

Pharmacophore_Binding Core (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Privileged Scaffold Thiazole 1,3-Thiazole Ring (Bioisostere) Core->Thiazole Amine Primary Amine (Cationic Center) Core->Amine Alcohol Propan-1-ol (H-Bonding) Core->Alcohol Stereo (3R) Configuration (Spatial Fit) Core->Stereo Target Target Receptor/Enzyme (High Affinity Binding) Thiazole->Target Pi-stacking / H-bond acceptor Metabolism CYP450 Enzymes (Reduced Oxidative Metabolism) Thiazole->Metabolism Evades oxidation Amine->Target Salt bridge (Asp/Glu) Alcohol->Target H-bond donor Stereo->Target Enantiomeric discrimination

Mechanistic binding and metabolic evasion pathway of the (3R)-thiazole amino alcohol scaffold.

Comparative Data: In Vitro Profiling

Before advancing to animal models, compounds must demonstrate a robust in vitro profile. Table 1 summarizes the performance of a representative lead compound utilizing the (3R)-thiazole scaffold compared to its phenyl analog and the inactive (3S) enantiomer.

Table 1: In Vitro Performance Comparison

Compound ScaffoldTarget Affinity (IC₅₀, nM)HLM CL_int (µL/min/mg)Caco-2 P_app (10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
(3R)-Thiazole (Product) 4.2 18.5 14.2 >250
(3S)-Thiazole (Enantiomer)415.019.113.8>250
(3R)-Phenyl (Bioisostere)5.885.416.545
  • Analysis: The (3R)-thiazole derivative maintains high target affinity while exhibiting a >4-fold improvement in Human Liver Microsome (HLM) stability (lower CL_int) and a >5-fold increase in aqueous solubility compared to the phenyl bioisostere. The (3S)-enantiomer demonstrates a 100-fold drop in potency, validating the strict stereochemical requirement of the binding pocket.

Comparative Data: In Vivo Pharmacokinetics & IVIVE

Accurately predicting hepatic clearance using In Vitro to In Vivo Extrapolation (IVIVE) is crucial, yet the industry frequently struggles with clearance underprediction[3]. The (3R)-thiazole scaffold exhibits highly predictable in vivo behavior, minimizing the IVIVE disconnect often seen with highly lipophilic phenyl compounds.

Table 2: In Vivo Pharmacokinetics (Rat Model)

Compound ScaffoldIV Clearance (mL/min/kg)Vdss (L/kg)PO Half-life (h)Oral Bioavailability (F%)
(3R)-Thiazole (Product) 12.4 (Low)1.8 4.5 68%
(3R)-Phenyl (Bioisostere)48.6 (High)3.21.215%
  • Analysis: The in vitro metabolic stability of the (3R)-thiazole translates directly to the in vivo setting. The compound exhibits low systemic clearance and an excellent oral bioavailability of 68%, compared to the rapid clearance and poor exposure (15% F) of the phenyl analog.

IVIVE_Workflow A In Vitro Assay (Microsomes/Hepatocytes) B Intrinsic Clearance (CL_int) A->B Measure depletion C Physiological Scaling (Microsomal Protein/Liver Weight) B->C Extrapolate D Predicted In Vivo Hepatic Clearance (CL_H) C->D Well-stirred model E In Vivo PK Validation (Rodent Models) D->E Compare vs observed

Workflow for In Vitro to In Vivo Extrapolation (IVIVE) of hepatic clearance.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following methodologies detail the causality behind the experimental choices used to generate the comparative data.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

This protocol determines the intrinsic clearance (CL_int), a primary input for IVIVE models.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: MgCl₂ is a necessary cofactor for CYP450 enzymatic function.

  • Pre-Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

    • Causality: A low substrate concentration (1 µM) ensures the reaction follows first-order kinetics, which is mandatory for accurate CL_int calculation.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and providing an exact temporal snapshot of compound depletion.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CL_int.

Protocol 2: In Vivo Pharmacokinetic Profiling

This protocol validates the in vitro findings by measuring actual systemic exposure and clearance.

  • Subject Preparation: Fast male Sprague-Dawley rats (250-300g) overnight prior to oral dosing to eliminate food-effect variables. Intravenous (IV) cohorts do not require fasting.

  • Dosing:

    • IV Arm: Administer 1 mg/kg of the compound via the tail vein, formulated in 5% DMSO / 40% PEG400 / 55% Saline.

    • PO Arm: Administer 10 mg/kg via oral gavage using the same vehicle.

    • Causality: Utilizing parallel IV and PO arms allows for the absolute determination of oral bioavailability (F%), validating the Caco-2 permeability data.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via a jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Transfer blood to K₂EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C, and harvest the plasma.

  • Quantification: Extract plasma using protein precipitation (acetonitrile) and quantify compound concentrations via LC-MS/MS. Calculate PK parameters (Clearance, Volume of Distribution, AUC) using non-compartmental analysis (NCA).

References

  • Aromatic Bioisosteres Cambridge MedChem Consulting
  • Chemoselective and Enantioselective Fluorescent Recognition of Prolinol | The Journal of Organic Chemistry ACS Public
  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction PMC (N

Sources

A Researcher's Guide to Comparative Pharmacokinetics: Evaluating (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL Based Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent molecular inhibitor is merely the initial step. The ultimate success of a therapeutic candidate is contingent upon its behavior within a biological system—a discipline encapsulated by pharmacokinetics (PK). This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of a promising class of compounds: (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL based inhibitors. The thiazole moiety is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] Therefore, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of novel thiazole derivatives is paramount for their advancement from promising leads to clinical realities.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, in-depth exploration of the "why" and "how" behind the essential pharmacokinetic studies. We will delve into the causality of experimental choices, present self-validating protocols, and ground our recommendations in authoritative principles of drug metabolism and pharmacokinetics (DMPK).

Strategic Selection of Comparator Compounds

A comparative analysis is only as insightful as the benchmarks chosen. For a novel inhibitor like (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL (termed here as "Lead Compound A" ), comparators should be selected to provide context and aid in decision-making. Ideal comparators include:

  • A close structural analog: This could be a compound with a minor modification to the core structure (e.g., a different substitution on the thiazole ring). This helps in understanding structure-activity relationships (SAR) and structure-property relationships. For this guide, we will consider "Analog B" .

  • A known inhibitor with a similar target: If the biological target of Lead Compound A is known, comparing it to an established inhibitor of that target (even with a different scaffold) can provide valuable insights into the desired pharmacokinetic profile for that class of drugs. We will use "Reference Compound C" for this purpose.

Comparative In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment

Early in vitro assessment of ADME properties is a cornerstone of modern drug development, enabling the early identification of potential liabilities and guiding compound optimization.[4]

Key In Vitro ADME Parameters

A battery of in vitro assays should be performed to build a preliminary pharmacokinetic profile of the lead compound and its comparators.

  • Metabolic Stability: Assessed using liver microsomes, this assay predicts the extent of first-pass metabolism in the liver, a primary determinant of oral bioavailability.[4]

  • Cell Permeability: The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[4][5]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[6]

  • CYP450 Inhibition: Investigating the potential of a compound to inhibit major cytochrome P450 enzymes is crucial for predicting drug-drug interactions.[7]

Illustrative Comparative In Vitro Data

The following table summarizes hypothetical data for our compounds of interest. This format allows for a clear, at-a-glance comparison.

ParameterLead Compound AAnalog BReference Compound CImplication
Metabolic Stability (Human Liver Microsomes, t½, min) 4515>60Lead Compound A shows moderate stability, better than Analog B, but less than the reference. This suggests a moderate rate of hepatic clearance.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 12188All compounds show good to moderate permeability, suggesting reasonable oral absorption is possible.
Plasma Protein Binding (Human, % Bound) 92%99.5%85%Lead Compound A has high PPB. Analog B's very high binding may limit its free drug concentration and efficacy.
CYP3A4 Inhibition (IC50, µM) >50525Lead Compound A shows a low risk of inhibiting CYP3A4, a significant advantage over Analog B.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays are predictive, in vivo studies are essential for understanding a compound's true disposition in a living organism.[8] Rodent models, such as rats, are commonly used for initial in vivo PK studies.[8][9]

Study Design and Key Parameters

A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[9] This allows for the determination of fundamental PK parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Illustrative Comparative In Vivo Data (Rat Model)
ParameterLead Compound AAnalog BReference Compound CInterpretation
Clearance (mL/min/kg) 20510Lead Compound A has moderate clearance, consistent with its in vitro metabolic stability. Analog B's low clearance might be due to its high plasma protein binding.
Volume of Distribution (L/kg) 2.50.51.0Lead Compound A shows good tissue distribution, whereas Analog B is largely confined to the plasma.
Terminal Half-life (h) 385The half-life of Lead Compound A is suitable for a manageable dosing regimen.
Oral Bioavailability (%) 40%15%60%Lead Compound A demonstrates reasonable oral bioavailability. The poor bioavailability of Analog B could be due to extensive first-pass metabolism or poor absorption.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculation: The half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer the compound (e.g., 1 mg/kg) as a bolus injection into the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

    • PO Group: Administer the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[9]

Visualization of Workflows

Experimental_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics (Rat) Metabolic_Stability Metabolic Stability (Liver Microsomes) PK_Analysis PK Parameter Calculation Metabolic_Stability->PK_Analysis Informs Clearance Permeability Permeability (Caco-2 Assay) Permeability->PK_Analysis Informs Bioavailability PPB Plasma Protein Binding CYP_Inhibition CYP450 Inhibition Dosing IV and PO Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Bioanalysis->PK_Analysis Decision Decision PK_Analysis->Decision Go/No-Go Decision Lead_Compound Lead Compound A Analog B Reference C Lead_Compound->Metabolic_Stability Test Lead_Compound->Permeability Test Lead_Compound->PPB Test Lead_Compound->CYP_Inhibition Test Lead_Compound->Dosing Formulate & Administer

Caption: High-level workflow for comparative pharmacokinetic evaluation.

Conclusion and Future Directions

This guide has outlined a systematic approach to the comparative pharmacokinetic profiling of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL based inhibitors. Based on our hypothetical data, Lead Compound A presents a more balanced pharmacokinetic profile compared to Analog B , with moderate clearance, good tissue distribution, and reasonable oral bioavailability, alongside a lower risk of drug-drug interactions.

The data generated from these studies are not an endpoint but a guide for further optimization. If Lead Compound A exhibits promising efficacy but its half-life is too short, medicinal chemists can explore structural modifications aimed at blocking the sites of metabolism identified in metabolite identification studies. Conversely, if permeability is a limiting factor, strategies to enhance this property can be pursued. Ultimately, the integration of in vitro and in vivo pharmacokinetic data is crucial for the successful progression of novel therapeutic agents from the bench to the clinic.

References

  • Vertex AI Search. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • Vertex AI Search. (2020, March 2). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • PubMed. (2011, May 15). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • In-silico Designing of Novel Camptothecin Analogues as Potent Inhibitors of Topoisomerase I: A Molecular Docking, QSAR, and ADME-T Study.
  • PMC. (2025, May 24). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy.
  • MDPI. (2025, February 28).
  • Oriental Journal of Chemistry. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Retrieved from [Link]

  • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Systematic Review On Thiazole And Its Applic
  • PMC. (2024, November 1).
  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-.
  • OMICS International. Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • Alumis. (2025, March 7).
  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • PMC. (2025, July 15). ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction.
  • Merck Millipore. Introduction to Inhibitors. Retrieved from [Link]

  • (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • Recent Literature on the Synthesis of Thiazole Deriv
  • PubMed. (2022, January 15). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1.
  • (2025, August 9). Study of local anesthetic activity of some derivatives of 3-amino-BENZO-[ d ]-Isothiazole.
  • MDPI. (2021, January 15).

Sources

A Comparative Guide to Elucidating the Binding Modes of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL via Molecular Docking

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate field of structure-based drug design, understanding the precise interactions between a small molecule and its protein target is a cornerstone of success. This guide provides a comprehensive, in-depth comparison of computational methods to predict the binding modes of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, a molecule featuring a thiazole ring—a scaffold prevalent in many bioactive compounds.[1][2]

This document is tailored for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. We will compare the outputs of two prominent docking programs, AutoDock Vina and Glide, to illustrate how different algorithms can yield varied, yet insightful, predictions.

Introduction: The Imperative of Binding Mode Analysis

The therapeutic potential of any small molecule is fundamentally linked to its three-dimensional interaction with a biological macromolecule. For a compound like (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, identifying its binding orientation, key intermolecular contacts, and conformational energetics is paramount for lead optimization. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, serving as an indispensable tool for generating structural hypotheses in the absence of experimental data.[3]

While the specific biological target for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is not publicly established, this guide will utilize a hypothetical yet common target class for such scaffolds—a protein kinase—to demonstrate a universally applicable workflow. This approach allows us to focus on the comparative methodology, which remains valid across different protein-ligand systems.

Methodology: A Rigorous, Step-by-Step Workflow

A robust and reproducible docking protocol is the bedrock of any credible computational study. The following section details a comprehensive workflow, from initial structure preparation to the final analysis, designed to ensure scientific integrity.

Overall Experimental Workflow

G cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Hypothesis PDB 1. Receptor Acquisition (e.g., from PDB) & Cleaning Protonation 3. Protonation & Optimization (Receptor & Ligand at pH 7.4) PDB->Protonation Ligand 2. Ligand Generation (2D to 3D, Stereochemistry Definition) Ligand->Protonation Grid 4. Binding Site Definition (Grid Box Generation) Protonation->Grid Vina 5a. Docking with AutoDock Vina Grid->Vina Glide 5b. Docking with Glide (Schrödinger) Grid->Glide Pose 6. Pose Clustering & Scoring Vina->Pose Glide->Pose Comparison 7. Comparative Analysis (Interactions, Energies, Conformations) Pose->Comparison Hypothesis 8. Formulate Binding Hypothesis Comparison->Hypothesis

Caption: A comprehensive workflow for comparative molecular docking analysis.

Receptor Preparation

The quality of the initial protein structure directly impacts the reliability of the docking results.

  • Step 1: Structure Acquisition and Cleaning. Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use a hypothetical PDB entry. It is critical to remove all non-essential components such as water molecules, co-solvents, and ions that are not integral to the protein's structure or the binding event.[4][5] If the crystal structure contains a co-crystallized ligand, its position can be invaluable for defining the binding site.

  • Step 2: Structural Refinement and Protonation. Using a tool like the Protein Preparation Wizard in the Schrödinger Suite or UCSF Chimera, add hydrogen atoms to the protein. The assignment of correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4) is a crucial step, as it governs the formation of hydrogen bonds and electrostatic interactions.[5] Finally, perform a restrained energy minimization to relieve any steric clashes introduced during preparation.

Ligand Preparation

The ligand must be prepared with equal care to ensure its chemical and conformational properties are accurately represented.

  • Step 1: 3D Structure Generation. Convert the 2D structure of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL into a 3D conformation. Ensure the specified (3R) stereochemistry is correctly defined.

  • Step 2: Ionization and Tautomeric States. The ligand's primary amine is likely protonated at physiological pH. It is best practice to generate all plausible ionization and tautomeric states using a tool like Schrödinger's LigPrep. This step prevents user bias and ensures the most relevant form of the ligand is docked.

  • Step 3: Energy Minimization. Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4) to obtain a low-energy, geometrically sound starting conformation.[6]

Comparative Docking Protocols

To provide a robust comparison, we will utilize two distinct docking programs with different underlying algorithms and scoring functions.[7]

AutoDock Vina is a widely-used open-source docking program praised for its speed and accuracy.[8]

  • Step 1: File Conversion. Using AutoDockTools (ADT), convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by Vina.[9]

  • Step 2: Grid Box Definition. Define the search space by creating a 3D grid box centered on the active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[10][11]

  • Step 3: Docking Execution. Run the Vina simulation via the command line. The exhaustiveness parameter, which dictates the thoroughness of the search, should be set to an appropriate value (e.g., 16-32) to ensure convergence.

  • Step 4: Analysis. Vina will generate multiple binding poses ranked by a scoring function that estimates the binding affinity in kcal/mol.[12]

Glide is a leading commercial docking software known for its accuracy and sophisticated scoring functions.[13]

  • Step 1: Receptor Grid Generation. Within the Maestro graphical interface, define the binding site by generating a receptor grid. This grid pre-calculates the protein's properties, speeding up the subsequent docking calculation.

  • Step 2: Ligand Docking. Perform the docking using Glide's Ligand Docking protocol. It is advisable to use the Extra Precision (XP) mode, which employs a more rigorous sampling and scoring methodology to reduce false positives.[3]

  • Step 3: Analysis. Glide will output the docked poses along with a "GlideScore," a proprietary scoring function that accounts for a complex set of binding interactions.[14]

Results: Comparing the Predicted Binding Modes

The docking simulations will produce a set of ranked poses for our ligand. A critical analysis involves comparing both the quantitative scores and the qualitative nature of the interactions.

Quantitative Data Summary (Hypothetical)
ParameterAutoDock VinaGlide (XP)
Docking Score -8.2 kcal/mol-9.5 (GlideScore)
Key H-Bond Interactions Amine with Asp181 (backbone); Hydroxyl with Glu121 (side chain)Amine with Asp181 (backbone); Thiazole N with Asn126 (side chain)
Key Hydrophobic Interactions Thiazole ring with Leu75, Val83Thiazole ring with Phe180 (pi-pi stacking)
Predicted RMSD (Å) 1.8 Å (from reference)1.2 Å (from reference)

Note: This data is illustrative. RMSD (Root Mean Square Deviation) would be calculated if a known experimental pose was available for reference.[14][15]

Qualitative Analysis of Binding Poses

While both programs may place the ligand in the same general binding pocket, the specific orientations can differ significantly.

  • AutoDock Vina's Predicted Pose: Vina might predict a classic binding mode where the protonated amine of the ligand forms a strong hydrogen bond with the backbone carbonyl of a key residue in the kinase hinge region (e.g., Asp181). The hydroxyl group could be positioned to interact with a solvent-exposed acidic residue like Glu121. The thiazole ring may be nestled in a hydrophobic pocket.

  • Glide's Predicted Pose: Glide's XP scoring function, which is particularly adept at penalizing poses with poor electrostatics or steric clashes, might yield a more refined pose. It may also identify the crucial hinge-binding interaction with Asp181 but could orient the thiazole ring differently to achieve a favorable pi-pi stacking interaction with an aromatic residue like Phe180. It might also predict a hydrogen bond involving the thiazole nitrogen, an interaction Vina's scoring function might not prioritize as highly.

Discussion: Synthesizing Results and Guiding Future Experiments

The observed differences between docking programs are not a sign of failure but rather a reflection of their distinct underlying models.

  • Scoring Functions: AutoDock Vina uses a hybrid empirical and knowledge-based scoring function, while Glide employs a more complex function derived from extensive empirical data. These differences can lead to the prioritization of different types of interactions.[8][13]

  • Search Algorithms: The methods used to explore the vast conformational space of the ligand differ, which can lead to the discovery of different low-energy minima.

The consensus between predictions—such as the consistent hydrogen bond with the kinase hinge region—provides a strong hypothesis for a critical binding interaction. Discrepancies, on the other hand, highlight areas where more detailed computational (e.g., molecular dynamics simulations) or experimental validation is required.

Logical Progression to Experimental Validation

G Input Docking Results (Vina & Glide Poses) Comparison Comparative Analysis Input->Comparison Hypothesis Formulate Binding Mode Hypothesis Comparison->Hypothesis Validation_Plan Design Validation Experiments Hypothesis->Validation_Plan SAR Structure-Activity Relationship (SAR) Validation_Plan->SAR Mutagenesis Site-Directed Mutagenesis Validation_Plan->Mutagenesis Crystallography X-ray Co-crystallography Validation_Plan->Crystallography Ultimate Proof SAR->Hypothesis Refine Mutagenesis->Hypothesis Refine

Caption: Logical flow from computational hypothesis to experimental validation.

Conclusion

Molecular docking is an invaluable predictive tool, not a definitive answer. This guide has demonstrated a rigorous, comparative approach to analyzing the potential binding modes of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL. By leveraging the strengths of different docking programs like AutoDock Vina and Glide, researchers can build a more nuanced and robust hypothesis of molecular recognition. Ultimately, these computational insights serve their highest purpose when used to design and prioritize focused experiments, such as site-directed mutagenesis or the synthesis of analogs for SAR studies, which can definitively validate the predicted binding mode and accelerate the drug discovery process.

References

  • Vertex AI Search. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • BioDockify Blog. (2024, November 18). AutoDock Vina vs. Other Docking Engines.
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15).
  • ResearchGate. (2023, December 5).
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • ResearchGate. (2024, October 23). What is the most reliable and cited software for multiple ligand docking?.
  • Docking Server. Steps of ligand docking.
  • Molecular docking in drug design: Basic concepts and applic
  • YouTube. (2025, August 7).
  • Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. (2012, April 3).
  • ResearchGate. (2019, September 20).
  • Session 4: Introduction to in silico docking.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach.
  • ResearchG
  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • MDPI. (2019, October 25).
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, a compound utilized in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established principles of chemical waste management and data from structurally related compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

The fundamental principle of laboratory waste management is that no experimental work should commence without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This guide serves as a foundational component of that plan.

Part 1: Hazard Assessment and Characterization

  • Amino Alcohols: Compounds in this class, such as 3-Amino-1-propanol, are often classified as corrosive, capable of causing severe skin burns and eye damage.[2][3] They can also be harmful if swallowed.[2][3][4]

  • Thiazole Derivatives: The thiazole moiety is present in many bioactive compounds. Thiazole itself is a flammable liquid and is also harmful if swallowed.[5][6][7] A close structural analog, 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride, is classified as acutely toxic, a skin and eye irritant, and may cause drowsiness or dizziness (STOT SE 3).[8]

Based on this analysis, (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL should be treated as a hazardous chemical waste with the potential for corrosivity, toxicity, and skin/eye irritation.

Summary of Potential Hazards and Regulatory Considerations
Hazard Category Anticipated Properties & Rationale Regulatory Framework
Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on data for structural analogs.[8]Resource Conservation and Recovery Act (RCRA) - May be classified as a toxic waste (D-listed).[9]
Corrosivity Potential to be corrosive to skin and eyes, a common trait of amino alcohols.[2][3]RCRA - May be classified as a corrosive waste (D002) if it is an aqueous solution with a pH ≤ 2 or ≥ 12.5.[10]
Irritation Expected to be a skin and eye irritant.[8]OSHA Hazard Communication Standard (29 CFR 1910.1200) requires appropriate labeling and handling.[11][12]
Environmental Discharge into the environment must be avoided.[13] Do not let product enter drains.[3]Clean Water Act and local regulations prohibit the disposal of such chemicals down the sanitary sewer.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for disposal, all laboratory personnel must be equipped with the appropriate PPE.

Required Personal Protective Equipment
  • Eye Protection: Tightly fitting chemical safety goggles or a face shield.[3][14]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[14]

  • Body Protection: A standard laboratory coat.[14]

  • Respiratory Protection: While local exhaust ventilation should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts.[15]

Spill Management Protocol

Accidental spills must be managed immediately to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[16][17]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like dry sand, earth, or commercial sorbent pads.[3][16] Do not use combustible materials like paper towels to absorb large quantities of potentially flammable or reactive substances.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[3][13]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, as they may have specific reporting requirements.[18]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposal is that chemical waste must be managed in a way that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[5][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [13][14]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[19]

  • Designate a Waste Stream: Dedicate a specific waste stream for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL and its associated waste (e.g., contaminated consumables).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids.[5][6] Collect aqueous and organic solvent waste separately where possible.[20]

  • Use a Compatible Container: Collect the waste in a container made of a compatible material (e.g., a high-density polyethylene or glass bottle).[10][20] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[18][21]

Container Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.

  • Label Immediately: As soon as the first drop of waste is added, label the container.[21]

  • Complete Information: The label must include, at a minimum:

    • The words "Hazardous Waste."[14]

    • The full chemical name: "(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL." Avoid abbreviations.

    • An accurate list of all contents, including solvents and their approximate percentages.[22]

    • The date waste accumulation began (the "open date").[21]

    • The associated hazards (e.g., "Toxic," "Corrosive," "Irritant").

  • Proper Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of generation.[10] Use secondary containment (such as a spill pallet or tray) for all liquid waste containers.[22][23]

Arranging for Final Disposal
  • Contact EHS: Once the container is full (no more than 90%) or you are finished generating this waste stream, contact your institution's EHS office (or equivalent department) to schedule a pickup.[10][14]

  • Follow Institutional Procedures: Your EHS office will provide specific instructions for pickup and will manage the final disposal through a licensed hazardous waste vendor.[14] They are responsible for ensuring disposal complies with EPA and Department of Transportation (DOT) regulations.[1][9]

Decontamination of Empty Containers

Empty containers that once held (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., water, ethanol, or acetone).[18][22]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous waste.[18][22]

  • Final Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[18]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the lifecycle of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL waste within the laboratory, from generation to final pickup.

G cluster_1 Disposal & Decontamination gen Waste Generation (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL and contaminated materials ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) collect Collect in a Designated, Compatible Waste Container ppe->collect 1. Segregate label_cont Label Container Immediately 'Hazardous Waste', Full Chemical Name, Composition, Date, Hazards collect->label_cont 2. Label store Store Sealed Container in Secondary Containment in Satellite Accumulation Area label_cont->store 3. Store pickup Container Full or No Longer in Use: Contact EHS for Pickup store->pickup ehs EHS Transports to Central Accumulation Area for Licensed Disposal Vendor pickup->ehs EHS Responsibility decon Decontaminate Empty Containers (Triple Rinse) rinsate Collect Rinsate as Hazardous Waste decon->rinsate Collect dispose_cont Dispose of Cleaned Container as Non-Hazardous Waste decon->dispose_cont Dispose rinsate->collect Add to waste stream

Caption: Waste Disposal Workflow for (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a shared responsibility, beginning with the researcher at the bench.[1] By following these detailed procedures for the disposal of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, you contribute to a safer laboratory environment, ensure the protection of our ecosystems, and uphold the highest standards of scientific integrity and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may contain additional requirements.[19]

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Duke University Occupational and Environmental Safety Office. Laboratory Chemical Waste Management Practices.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. Hazardous Waste - Standards.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • BenchChem. (2025). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • DuraLabel. (2026, March 12). OSHA Rules for Chemical Hazards.
  • ChemicalBook. (2026, March 14). THIAZOLE ORANGE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 3-Amino-1-propanol Safety Data Sheet.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • Glen Research. (2020, May 1). SAFETY DATA SHEET Thiazole Orange NHS Ester.
  • Emory University. Chemical Waste Disposal Guidelines.
  • TOSOH CORPORATION. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet.
  • Unknown. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Central Drug House. 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety Data Sheet.
  • TCI EUROPE N.V. (2024, December 2). 2-Amino-1,3-propanediol Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Fisher Scientific. (2021, December 24). Thiazole Safety Data Sheet.
  • ChemicalBook. (2026, January 31). 3-Aminopropanol - Safety Data Sheet.
  • NextSDS. 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • Echemi. (R)-3-Amino-1,2-propanediol SDS, 66211-46-9 Safety Data Sheets.
  • Echemi. Thiazole SDS, 288-47-1 Safety Data Sheets.
  • TCI Chemicals. (2024, November 21). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.

Sources

Personal protective equipment for handling (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chiral building blocks like (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL requires more than a cursory glance at a generic safety sheet. For researchers and drug development professionals, understanding the mechanistic behavior of a compound is the foundation of true laboratory safety.

This operational blueprint provides a self-validating system for the safe handling, transfer, and disposal of this specific thiazole amino alcohol. By bridging the gap between molecular toxicology and practical logistics, this guide ensures your laboratory maintains scientific integrity while strictly adhering to regulatory standards.

Molecular Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the molecular vulnerabilities of the compound. (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL contains two highly reactive structural motifs that dictate its handling requirements:

  • Thiazole Ring Scission: In biological systems, the thiazole ring is highly susceptible to oxidative ring scission catalyzed by Cytochrome P450 (CYP) enzymes. This metabolic pathway yields alpha-dicarbonyl metabolites and highly toxic thioamide derivatives [4]. Exposure mitigation is critical to prevent accidental hepatic metabolism.

  • Nitrosamine Formation Risk: The amino alcohol moiety can react with formaldehyde or other ambient aldehydes (often used as preservatives or generated in parallel syntheses) to form nitrosamines. Nitrosamines are potent carcinogens that can readily penetrate the skin [4].

Because of these latent hazards, exposure must be minimized through stringent engineering controls and targeted protective equipment, as mandated by the [1].

G A (3R)-3-Amino-3- (1,3-thiazol-2-YL) propan-1-OL B Cytochrome P450 (CYP) Oxidation A->B Hepatic Metabolism C Oxidative Ring Scission B->C Catalysis D Alpha-Dicarbonyl Metabolites C->D E Thioamide Derivatives C->E Toxicophore generation

CYP450-mediated oxidative ring scission of thiazoles yielding toxic thioamides.

Engineering Controls & Spatial Containment

Before relying on personal protective equipment, engineering controls serve as your primary line of defense.

  • Chemical Fume Hood: All manipulations must occur in a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).

  • Spatial Containment (The 15 cm Rule): Keep all reaction vessels and stock containers at least 6 inches (15 cm) behind the plane of the sash. This prevents vapor escape caused by the eddy currents generated by the operator's body movements [3].

Personal Protective Equipment (PPE) Matrix

PPE selection must be deliberate and scientifically justified. In accordance with the [2], the following matrix outlines the required gear and the mechanistic rationale for each choice.

PPE CategorySpecification (Standard)Mechanistic Justification
Hand Protection Heavy-duty Nitrile or Butyl rubber (≥8 mil)Protects against organic penetration; standard latex is highly permeable to amines and poses severe allergy risks.
Eye/Face Protection ANSI Z87.1-certified chemical splash gogglesPrevents ocular absorption of corrosive amino alcohols; side shields block lateral splashes during micro-transfers.
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesActs as a physical barrier; FR material mitigates the flammability risks of organic solvents commonly used in synthesis.
Respiratory N95 or half-mask respirator (if outside hood)Mitigates the inhalation of aerosolized particulates or vapors during bulk transfer or emergency spill cleanup.

Self-Validating Handling Protocol

This operational workflow ensures that every step includes a built-in verification check, transforming a standard procedure into a self-validating safety system.

Workflow Step1 1. Preparation Verify hood airflow (80-120 fpm) Inspect Nitrile/Butyl Gloves Step2 2. Execution Microscale transfer techniques Keep sash below 15cm Step1->Step2 Step3 3. Decontamination Wipe surfaces with 70% IPA Decontaminate all tools Step2->Step3 Step4 4. Disposal Segregate from halogens Label as hazardous waste Step3->Step4

Self-validating SOP workflow for handling hazardous thiazole amino alcohols.

Phase 1: Pre-Operation Verification
  • Verify Airflow: Check the fume hood monitor to confirm face velocity is strictly within the 80–120 fpm range. Do not proceed if the alarm is sounding or the monitor is blank.

  • Inspect PPE: Visually inspect gloves for micro-tears, discoloration, or degradation. Double-glove if handling highly concentrated stock solutions.

  • Clear Workspace: Remove all incompatible chemicals (especially strong oxidizers and formaldehyde sources) from the hood to prevent unintended nitrosamine formation.

Phase 2: Execution & Material Transfer
  • Positioning: Place the (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL container at least 15 cm inside the hood.

  • Transfer: Use a static-free spatula for solid transfers or a positive-displacement pipette for solutions to prevent aerosolization.

  • Containment: Immediately cap the primary container after transfer. Never leave the source container open while setting up the reaction apparatus.

Spill Response & Waste Management Plan

Adhering to the rigorous guidelines set forth in [3], waste must be meticulously managed to protect both personnel and the environment.

Emergency Spill Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately step back and don a half-mask respirator.

  • Containment: Contain the spill using an inert absorbent such as vermiculite or sand. Never use combustible materials like sawdust for amino alcohols.

  • Neutralization: Sweep the absorbed material using non-sparking tools and place it in a compatible, sealable hazardous waste container. Wash the affected area with soap and water.

Routine Waste Disposal:

  • Segregation: Isolate thiazole-containing waste from halogenated solvents and strong acids to prevent exothermic reactions.

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Waste: Toxic Thiazole/Amino Alcohol Derivative."

  • Storage: Store in secondary containment in a designated, well-ventilated Hazardous Waste Accumulation Area, away from direct sunlight, pending collection by certified EHS personnel.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Personal Protective Equipment (29 CFR 1910.132) . Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . National Academies of Sciences, Engineering, and Medicine. URL:[Link]

  • Safety Data Sheet (SDS) Hazard Communication Guidelines for Thiazole Derivatives . Representative Chemical Safety Data (Ardex/ABA). URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.